Technical Documentation Center

Tri(Amino-PEG4-amide)-amine (TFA) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tri(Amino-PEG4-amide)-amine (TFA)

Core Science & Biosynthesis

Foundational

Architectural and Mechanistic Profiling of Tri(Amino-PEG4-amide)-amine TFA in Advanced Bioconjugation and PROTAC Synthesis

Executive Summary The transition from traditional small-molecule inhibitors to event-driven pharmacology has elevated the importance of complex linker architectures. Tri(Amino-PEG4-amide)-amine TFA is a highly specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional small-molecule inhibitors to event-driven pharmacology has elevated the importance of complex linker architectures. Tri(Amino-PEG4-amide)-amine TFA is a highly specialized, multi-arm polyethylene glycol (PEG) derivative that serves as a foundational scaffold in the design of multivalent Proteolysis Targeting Chimeras (PROTACs) and high-drug-to-antibody ratio (DAR) Antibody-Drug Conjugates (ADCs).

Unlike linear bifunctional linkers, this trivalent molecule provides a radially symmetric geometry that enables the recruitment of multiple Protein of Interest (POI) molecules to a single E3 ligase, or conversely, enhances target avidity by clustering multiple E3 ligases. This technical whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating experimental workflows required to successfully deploy Tri(Amino-PEG4-amide)-amine TFA in advanced drug development programs.

Molecular Architecture: The Causality of Linker Design

Every structural component of Tri(Amino-PEG4-amide)-amine TFA has been engineered to solve specific thermodynamic and spatial challenges in bioconjugation .

  • The TREN Core (Tris(2-aminoethyl)amine): The central tertiary amine acts as a trivalent hub. This specific geometry forces the three PEG arms into a spatial orientation that minimizes intramolecular entanglement while maximizing the exposure of the terminal reactive groups.

  • The PEG4 Spacers: The four-unit ethylene glycol chains are the critical "Goldilocks" zone for PROTACs. A PEG4 spacer provides an extended conformation of approximately 14–16 Å. If the linker is too short, the POI and E3 ligase will sterically clash, preventing ternary complex formation. If the linker is too long, the entropic penalty of folding drastically reduces the effective concentration of the complex . Furthermore, the hydrophilicity of the PEG units masks the hydrophobicity of attached warheads, preventing premature aggregation in aqueous media.

  • Amide Linkages: The arms are connected to the core via amide bonds, which offer superior metabolic stability in vivo compared to ester linkages, preventing premature cleavage by plasma esterases.

  • TFA Salt Formulation: The terminal primary amines are supplied as Trifluoroacetic acid (TFA) salts. This is a deliberate stabilization strategy. By keeping the amines protonated ( NH3+​ ), the molecule is protected against auto-oxidation and unwanted nucleophilic attacks during long-term storage, ensuring a highly predictable stoichiometric reactivity upon activation .

Quantitative Physicochemical Profile
PropertySpecificationMechanistic Implication
Molecular Weight 888.11 g/mol (Free Base)Optimal size to balance linker flexibility without exceeding Lipinski's limits for the final PROTAC.
Molecular Formula C39​H81​N7​O15​ High oxygen-to-carbon ratio drives excellent aqueous solubility.
Valency Trivalent (3 Primary Amines)Enables 1:3 stoichiometric conjugation for avidity-driven degradation.
Storage Condition -20°C (Powder)Prevents thermal degradation of the PEG chains and amide bonds.

Systems-Level Mechanistic Pathways

In targeted protein degradation, the linker does not merely connect two ligands; it actively participates in the thermodynamics of the Ternary Complex . The trivalent nature of this specific linker allows for the creation of branched PROTACs that can dramatically increase the local concentration of ubiquitin transfer machinery .

PROTAC POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC Trivalent PROTAC (Tri-arm Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Fig 1. PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

Self-Validating Experimental Protocols

To maintain scientific integrity, bioconjugation workflows utilizing Tri(Amino-PEG4-amide)-amine TFA must be self-validating. The following protocols integrate causality-driven steps with mandatory analytical checkpoints to ensure the system behaves predictably.

Workflow Start Tri(Amino-PEG4-amide)-amine (TFA Salt) Deprotonation Deprotonation (DIPEA) Free Amine Generation Start->Deprotonation Base Addition Conjugation Nucleophilic Acyl Substitution (Amide Bond) Deprotonation->Conjugation Activation NHS-Ester Ligand Activation Activation->Conjugation Anhydrous DMF Quenching Reaction Quenching (Tris/Ethanolamine) Conjugation->Quenching Reaction Completion Purification HPLC Purification & Lyophilization Quenching->Purification Isolate Conjugate

Fig 2. Self-validating workflow for trivalent PEG bioconjugation via NHS-ester coupling.

Protocol A: Trivalent NHS-Ester Coupling Workflow

This protocol details the conjugation of a target ligand (e.g., a VHL or CRBN E3 ligase binder) to the three terminal amines of the linker.

  • Preparation of the Linker Core (Anhydrous Conditions):

    • Action: Dissolve 10 mg of Tri(Amino-PEG4-amide)-amine TFA in 500 µL of strictly anhydrous Dimethylformamide (DMF).

    • Causality: NHS-esters are highly susceptible to hydrolysis. Water will compete with the primary amines as a nucleophile, destroying the activated ligand. Anhydrous conditions ensure the amine outcompetes water for the electrophilic carbonyl carbon.

  • Deprotonation (Free Amine Generation):

    • Action: Add 5.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The TFA salt keeps the terminal amines protonated ( NH3+​ ), rendering them non-nucleophilic. DIPEA acts as a sterically hindered, non-nucleophilic base to strip the protons, generating the reactive free amine ( NH2​ ) without interfering with the subsequent acylation.

    • Validation Checkpoint 1: Spot 1 µL of the solution onto wet pH paper. A basic reading (pH ~8-9) confirms successful deprotonation.

  • Ligand Conjugation:

    • Action: Add 3.3 molar equivalents of the NHS-activated ligand (1.1 eq per arm).

    • Causality: A slight stoichiometric excess ensures complete saturation of all three valencies, driving the reaction to the fully tri-substituted product and minimizing difficult-to-separate mono- or di-substituted impurities.

  • Incubation and Analytical Validation:

    • Action: Stir at room temperature for 2 hours under inert gas (Nitrogen/Argon).

    • Validation Checkpoint 2: Extract a 2 µL aliquot, dilute in methanol, and run LC-MS. The primary mass peak must correspond exactly to the addition of three ligand molecules. If intermediate species dominate, spike with an additional 0.5 eq of NHS-ligand and DIPEA.

  • Quenching and Purification:

    • Action: Quench the reaction with 10 µL of 1M Tris buffer. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: Tris contains primary amines that rapidly react with any residual NHS-esters, preventing off-target cross-linking during the concentration phase.

Protocol B: Standardized In Vivo Formulation

Because multivalent PROTACs synthesized from this linker can exhibit complex solubility profiles, a standardized formulation matrix is required to prevent precipitation upon physiological administration .

Addition OrderComponentVolume %Mechanistic Purpose (Causality)
1 DMSO10%Disrupts the crystal lattice energy of the lyophilized PROTAC, ensuring complete initial solubilization.
2 PEG30040%Acts as a cosolvent to maintain the thermodynamic stability of the solution as DMSO is subsequently diluted.
3 Tween-805%A non-ionic surfactant that reduces surface tension, preventing the hydrophobic warheads from inducing micelle aggregation.
4 Saline (0.9%)45%Adjusts the final formulation to physiological osmolarity, preventing hemolysis during intravenous injection.

Note: Components must be added sequentially with vigorous vortexing between each step to prevent localized precipitation.

References

  • Bond, M. J., Chu, L., Nalawansha, D. A., Li, K., & Crews, C. M. "Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs." ACS Central Science, 6(8), 1367–1375, 2020. URL:[Link]

  • MDPI. "PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy." International Journal of Molecular Sciences, 2023. URL:[Link]

Exploratory

Introduction: The Need for Precision Scaffolds in Modern Biotherapeutics

An In-Depth Technical Guide to Tri(Amino-PEG4-amide)-amine TFA Salt In the rapidly evolving fields of targeted therapeutics and diagnostics, the linker or scaffold molecule is no longer a passive spacer but an active mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Tri(Amino-PEG4-amide)-amine TFA Salt

In the rapidly evolving fields of targeted therapeutics and diagnostics, the linker or scaffold molecule is no longer a passive spacer but an active modulator of a conjugate's properties. It governs solubility, influences pharmacokinetics, and dictates the spatial orientation of appended moieties. Tri(Amino-PEG4-amide)-amine has emerged as a superior trivalent scaffold, particularly valued for its discrete PEG length, which ensures batch-to-batch consistency, and its trifunctional nature, which enables the construction of complex, multivalent architectures. This guide provides a comprehensive overview of its core properties, details field-proven applications and protocols, and offers insights into its strategic use in drug development.

PART 1: Core Physicochemical and Structural Characteristics

Tri(Amino-PEG4-amide)-amine is a branched molecule built on a central tertiary amine, from which three identical arms extend. Each arm consists of a stable amide bond followed by a hydrophilic tetraethylene glycol (PEG4) spacer, terminating in a reactive primary amine. This structure is fundamentally designed to enhance aqueous solubility and provide a biocompatible interface for conjugated molecules.

It is commercially supplied as a trifluoroacetic acid (TFA) salt, a consequence of its purification by reverse-phase HPLC where TFA is a common mobile phase modifier. The TFA counterions associate with the primary amines, enhancing the compound's stability and handling as a solid. It is critical for the researcher to account for the mass of these counterions and their potential need for neutralization prior to conjugation reactions.

Table 1: Physicochemical Properties of Tri(Amino-PEG4-amide)-amine TFA Salt

PropertyValue / DescriptionSource(s)
Full Chemical Name N,N',N''-(Nitrilotris(ethane-2,1-diyl))tris(1-amino-3,6,9,12-tetraoxapentadecan-15-amide) trifluoroacetateN/A
CAS Number 2523025-41-2[1][2]
Molecular Formula C39H81N7O15 (as TFA salt)[1][3]
Molecular Weight ~888.1 g/mol (Varies with the number of TFA counterions)[1][2][3]
Purity Typically >95% by NMR and LC-MS[1][3]
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in Water, DMSO, DMF, DCM[1][4]
Reactivity The three terminal primary amines react with activated esters (e.g., NHS esters), carboxylic acids (with activation), aldehydes, and ketones.[1][5]

Expert Insight on Molecular Weight: The reported molecular weight can vary between suppliers (e.g., 888.1 g/mol vs. 1002.12 g/mol ).[1][6] This discrepancy typically arises from the number of associated TFA counterions (MW = 114.02 g/mol each). For precise stoichiometric calculations, it is best practice to either obtain a certificate of analysis specifying the exact salt form or to perform a titration to quantify the molar equivalents of the amine.

PART 2: Key Applications and Mechanistic Rationale

The unique trivalent structure of this linker makes it an ideal choice for applications where multivalency or controlled drug loading is desired.

Proteolysis-Targeting Chimeras (PROTACs)

The most prominent application of Tri(Amino-PEG4-amide)-amine is in the synthesis of PROTACs.[6][7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. The linker's role is not merely to connect the two active ends—a warhead for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase—but to orient them optimally in three-dimensional space to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 Ligase). The hydrophilic PEG chains enhance the solubility of the often-hydrophobic PROTAC molecule, which is a common challenge in their development.[9]

Diagram: The PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (Linker Scaffold is Key) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Conjugation_Workflow Start Dissolve Reagents (Amine Linker & NHS-Ester) in Anhydrous DMF Step1 Neutralize Amine with DIPEA Start->Step1 Step2 Combine Reagents React at RT, 2-4h Step1->Step2 Step3 Monitor by LC-MS Step2->Step3 Step3->Step2 Incomplete Step4 Quench Reaction (e.g., Ethanolamine) Step3->Step4 Complete Step5 Purify by Prep-HPLC Step4->Step5 End Characterize Final Product (LC-MS, NMR) Step5->End

Caption: A self-validating workflow for reliable amine-NHS ester conjugation.

References

  • CD Bioparticles. Tri(Amino-PEG4-amide)-Amine TFA salt. [Link]

Sources

Foundational

Solubility and Bioconjugation Dynamics of Tri(Amino-PEG4-amide)-amine TFA in Organic Solvents

Executive Summary Tri(Amino-PEG4-amide)-amine TFA (CAS: 2523025-41-2) is a highly versatile, multi-arm polyethylene glycol (PEG) derivative widely utilized as a linker in the synthesis of proteolysis-targeting chimeras (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tri(Amino-PEG4-amide)-amine TFA (CAS: 2523025-41-2) is a highly versatile, multi-arm polyethylene glycol (PEG) derivative widely utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs)[1]. The terminal amino groups are highly reactive with carboxylic acids, activated NHS esters, and carbonyls, making it an ideal hub for multi-ligand assembly[2]. While the PEG backbone imparts excellent aqueous solubility and biocompatibility, the presence of the trifluoroacetate (TFA) counterion fundamentally alters its behavior in organic solvents[]. This technical guide provides a comprehensive analysis of the structure-solubility relationship of this branched linker, offering field-validated protocols for its dissolution and application in bioconjugation workflows.

Mechanistic Insights: The Structure-Solubility Relationship

The solubility profile of Tri(Amino-PEG4-amide)-amine TFA is governed by three competing physicochemical forces:

  • The PEG Backbone (Hydrophilicity & Flexibility): The central core branches into three PEG4 arms, terminating in primary amines. The repeating ethylene oxide units (-CH2-CH2-O-) form extensive hydrogen bond networks with polar solvents, driving rapid dissolution[4].

  • The TFA Salt Effect (Ion Pairing): In its native state, the terminal amines are protonated by trifluoroacetic acid, forming ammonium trifluoroacetate salts. In low-dielectric solvents (e.g., diethyl ether), these ion pairs remain tightly bound, rendering the compound insoluble. Conversely, high-dielectric polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) effectively screen these electrostatic charges, promoting ion dissociation and full solvation[5].

  • Hygroscopicity & Solvent Integrity: PEG derivatives are inherently hygroscopic. Absorbed ambient moisture not only alters the apparent solubility but also acts as a competing nucleophile, which can rapidly hydrolyze activated esters (e.g., NHS or TFP esters) during downstream conjugation[1]. Therefore, the use of anhydrous, newly opened solvents is a critical parameter for success.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of Tri(Amino-PEG4-amide)-amine TFA across common laboratory solvents[1][5].

SolventPolarity IndexDielectric Constant (ε)Solubility ProfileApplication Notes
Water / Aqueous Buffers 10.280.1Highly Soluble (>50 mg/mL)Ideal for final biological assays; strictly avoid during NHS-ester coupling due to hydrolysis.
DMSO (Dimethyl Sulfoxide) 7.246.7Soluble (≥50 mg/mL)Standard for PROTAC stock solutions. Requires sonication to break micro-aggregates[1].
DMF (Dimethylformamide) 6.436.7SolublePreferred for peptide coupling and solid-phase synthesis workflows.
DCM (Dichloromethane) 3.19.1SolubleUtilized for liquid-liquid extraction and phase separation[5].
Diethyl Ether 2.84.3InsolubleUsed as an anti-solvent to precipitate and purify the conjugated PEG product.

Thermodynamic Solvation Pathway

The dissolution of the TFA salt in polar aprotic solvents follows a distinct thermodynamic cycle, transitioning from a crystalline/amorphous solid to a fully solvated monomer.

Solvation_Pathway A Tri(Amino-PEG4-amide)-amine TFA (Solid State) B Solvent Penetration (DMSO/DMF) A->B Addition of Organic Solvent C TFA Counterion Dissociation B->C High Dielectric Constant D PEG Chain Uncoiling & Solvation C->D H-Bonding & Dipole Interactions E Fully Solvated Branched Monomer D->E Thermodynamic Equilibrium

Thermodynamic solvation pathway of Tri(Amino-PEG4-amide)-amine TFA in polar aprotic solvents.

Experimental Protocols: Handling, Dissolution, and Conjugation

Protocol 1: Preparation of Anhydrous 50 mM Stock Solution in DMSO

Objective: Create a stable, highly concentrated stock for downstream PROTAC synthesis while preventing moisture-induced degradation. Causality: The hygroscopic nature of the PEG linker necessitates strict anhydrous conditions[1]. Moisture contamination will compromise the stoichiometry of subsequent amidation reactions. Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of Tri(Amino-PEG4-amide)-amine TFA from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Self-Validation Check: If condensation forms on the exterior or interior of the vial upon opening, the sample has been compromised by moisture. Lyophilization is required before proceeding.

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), inject anhydrous, newly opened DMSO (≥99.9% purity) to achieve the target concentration (e.g., 1.126 mL of DMSO per 50 mg of compound yields a ~50.0 mM solution)[1].

  • Dissolution & Sonication: Vortex the mixture vigorously for 30 seconds. Due to the branched structure and TFA salt interactions, initial phase separation or turbidity may occur. Apply ultrasonic bath sonication at 25°C for 5–10 minutes[1].

    • Self-Validation Check: The dissolution is complete only when the system transitions from a turbid suspension to a completely optically clear solution[1].

Protocol 2: Amidation Conjugation and Liquid-Liquid Extraction

Objective: Conjugate the branched PEG amines to an activated E3 ligase ligand and purify the intermediate. Causality: The TFA salt renders the primary amines protonated (ammonium state, -NH3+), making them non-nucleophilic. Neutralization is mandatory prior to coupling. Step-by-Step Methodology:

  • Neutralization: To the 50 mM PEG stock solution, add 3.5 to 5.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: Spot 1 µL of the reaction mixture onto wet pH indicator paper. An apparent pH of 8.0–8.5 confirms the amines are deprotonated and nucleophilic.

  • Conjugation: Add the NHS-ester activated ligand (stoichiometrically matched to the number of arms). Stir at room temperature for 2–4 hours.

  • Extraction (Phase Separation): Quench the reaction with water. Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM)[5]. The PEGylated product will partition into the organic (DCM) layer due to the organic-soluble nature of the conjugated ligands.

  • Precipitation: Concentrate the DCM layer under reduced pressure. Add ice-cold diethyl ether dropwise to precipitate the conjugated PEG linker. Centrifuge and collect the pellet.

Bioconjugation Workflow

The following workflow illustrates the integration of the linker into a standard PROTAC synthesis pipeline.

Bioconjugation_Workflow A Tri(Amino-PEG4-amide)-amine TFA Stock Solution (DMSO) B Neutralization (DIPEA / TEA) A->B Deprotonate Amines D Amidation Reaction (Room Temp, 2-4h) B->D Nucleophilic Attack C Activated Ligands (NHS-Ester / TFP-Ester) C->D Electrophilic Carbonyl E RP-HPLC Purification (ACN/H2O + 0.1% TFA) D->E Quench & Filter F Lyophilization & Storage (-20°C) E->F Solvent Removal

Bioconjugation workflow for PROTAC synthesis utilizing the branched PEG linker.

References[1] Tri(Amino-PEG4-amide)-amine | PROTAC Linkers. MedChemExpress.https://www.medchemexpress.com/tri-amino-peg4-amide-amine.html[5] Tri(Amino-PEG4-amide)-amine | 2523025-41-2. ChemicalBook.https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23067149.htm[2] Tri(Amino-PEG4-amide)-Amine TFA salt. CD Bioparticles.https://www.cd-bioparticles.net/[4] Tri(Amino-PEG4-amide)-amine. TargetMol.https://www.targetmol.com/compound/Tri(Amino-PEG4-amide)-amine[3] Tri(Amino-PEG4-amide)-amine TFA salt | CAS 2523025-41-2. BOC Sciences.https://www.bocsci.com/tri-amino-peg4-amide-amine-tfa-salt-item-248743.html

Sources

Exploratory

Tri(Amino-PEG4-amide)-amine stability in aqueous buffer solutions

An In-Depth Technical Guide to the Stability of Tri(Amino-PEG4-amide)-amine in Aqueous Buffer Solutions Abstract Tri(Amino-PEG4-amide)-amine is a branched, trivalent polyethylene glycol (PEG)-based linker critical to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability of Tri(Amino-PEG4-amide)-amine in Aqueous Buffer Solutions

Abstract

Tri(Amino-PEG4-amide)-amine is a branched, trivalent polyethylene glycol (PEG)-based linker critical to the advancement of sophisticated bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] The integrity of this linker in aqueous environments is paramount to the efficacy, safety, and shelf-life of the resulting therapeutic agents. This technical guide provides a comprehensive analysis of the factors governing the stability of Tri(Amino-PEG4-amide)-amine in aqueous buffer solutions. We will dissect the stability of its core components—the PEG backbone and the amide linkages—and explore the primary degradation pathways, including hydrolysis and oxidation.[3][4] This document furnishes detailed, field-proven protocols for assessing stability via High-Performance Liquid Chromatography (HPLC) and identifying degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Furthermore, we present best practices for storage and handling, designed to provide researchers, scientists, and drug development professionals with the authoritative knowledge required to ensure the molecular integrity of this essential chemical tool.

Section 1: Introduction to Tri(Amino-PEG4-amide)-amine

Chemical Structure and Properties

Tri(Amino-PEG4-amide)-amine is a hydrophilic, branched molecule designed for trivalent conjugation.[7] Its structure features a central nitrogen core from which three identical arms extend. Each arm consists of a tetraethylene glycol (PEG4) spacer connected via a stable amide bond, terminating in a reactive primary amine group.[7] This architecture provides significant water solubility and a defined spatial orientation for conjugated ligands.[7][8] The terminal primary amines are reactive towards electrophiles like N-hydroxysuccinimide (NHS) esters, making the molecule a versatile tool for bioconjugation.[9]

Figure 1: Chemical Structure of Tri(Amino-PEG4-amide)-amine.
Key Applications in Bioconjugation and Drug Development

The primary application for this linker is in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The linker is not merely a spacer but a critical component that dictates the distance and orientation between the two ligands, influencing the formation of a productive ternary complex and, consequently, the efficiency of protein degradation.[10] The hydrophilic PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC, which is often a challenge for these relatively large molecules.[10]

The Critical Role of Linker Stability

The stability of a PROTAC linker is non-negotiable for preclinical and clinical success. An unstable linker can prematurely cleave in systemic circulation, releasing the individual ligands and abolishing the degradation activity. This not only reduces therapeutic efficacy but also creates multiple new chemical entities with potentially distinct and undesirable pharmacological or toxicological profiles. Therefore, a thorough understanding and validation of the linker's stability in relevant aqueous buffer systems is a foundational requirement in drug development.

Section 2: Fundamental Principles of Stability

The overall stability of Tri(Amino-PEG4-amide)-amine is a function of its constituent chemical bonds: the ether linkages of the PEG backbone and the internal amide bonds.

The PEG Ether Backbone: Inherent Stability and Oxidative Challenges

The poly(ethylene glycol) backbone, composed of repeating ether units, is generally considered highly stable and resistant to enzymatic and hydrolytic degradation.[4][11] This inherent robustness is a key reason for its widespread use in drug delivery. However, the PEG chain is susceptible to oxidative degradation.[4][12]

Causality: The presence of dissolved oxygen, transition metal ions, and exposure to light can initiate a free-radical chain reaction. This process can lead to chain scission and the formation of various degradation products, including aldehydes, carboxylates, and peroxides.[12] This degradation is not merely a loss of the parent molecule; it can alter the solution's properties, causing a decrease in pH and an increase in ionic strength, which may in turn affect the stability of the entire formulation.[12]

The Amide Linkage: A Robust but Not Indestructible Bond

The amide bond is renowned for its exceptional stability compared to other linkages like esters, particularly against hydrolysis under physiological conditions.[13][14][15] This stability arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double-bond character to the C-N bond and makes it less susceptible to nucleophilic attack by water.[16]

Causality: While highly stable at neutral pH, the amide bond can undergo hydrolysis under stressed conditions, specifically at extreme pH values (strongly acidic or basic) and elevated temperatures.[13][16]

  • Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

  • Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. For Tri(Amino-PEG4-amide)-amine, these pathways are primarily a concern during forced degradation studies or under improper storage or formulation conditions, not under typical physiological pH.[13]

The Terminal Amine Groups: Reactivity vs. Stability

The terminal primary amine groups are the functional handles for conjugation. In their unreacted state, these groups are stable in aqueous buffers. The primary consideration is not their degradation but their reactivity. When designing experiments or formulations, it is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the intended conjugation reaction, reducing yield and creating unwanted side products.[17]

Section 3: Factors Influencing Stability in Aqueous Solutions

A systematic understanding of environmental factors is crucial for predicting and controlling the stability of Tri(Amino-PEG4-amide)-amine.

Effect of pH

For most applications, maintaining a pH range between 6.5 and 8.5 is recommended to ensure the stability of both the amide bonds and any conjugated biomolecules.[4] Extreme pH values should be avoided unless intentionally used for forced degradation studies.

Impact of Temperature

Temperature is a critical accelerator of chemical degradation. Both hydrolysis and oxidation rates increase significantly with rising temperature.[4][12] Long-term storage of both solid material and stock solutions should be at low temperatures (-20°C or -80°C) to minimize degradation and preserve integrity.[1][4]

Influence of Buffer Composition

The choice of buffer is a critical experimental parameter.

  • Competing Amines: As noted, buffers like Tris and glycine are incompatible with subsequent conjugation reactions.[17] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[17]

  • Metal Ions: Trace amounts of metal ions can catalyze the oxidative degradation of the PEG backbone.[4] It is imperative to use high-purity water and reagents. In formulations where metal contamination is a concern, the inclusion of a chelating agent like EDTA can be a valuable mitigation strategy.[4]

Role of Oxygen and Light

To prevent oxidative degradation, solutions should be prepared with degassed buffers and can be stored under an inert atmosphere (e.g., argon or nitrogen).[4][12] Additionally, protecting solutions from light by using amber vials or wrapping containers in foil is a simple but effective measure to prevent photo-oxidation.[4][12]

Summary of Influencing Factors and Mitigation Strategies
FactorPotential ImpactRecommended Mitigation Strategy
Extreme pH Catalyzes amide bond hydrolysis.[13]Maintain pH in the 6.5-8.5 range for storage and use.[4]
High Temperature Accelerates rates of hydrolysis and oxidation.[12]Store solid and solutions at low temperatures (-20°C or -80°C).[1][4]
Oxygen Promotes oxidative degradation of the PEG backbone.[4]Use degassed buffers; store solutions under an inert gas (e.g., argon).[12]
Light Can induce photo-oxidation of the PEG backbone.[4]Store solutions in amber vials or protect them from light with foil.[12]
Metal Ions Catalyze oxidative degradation.[4]Use high-purity water and reagents; consider adding a chelator (e.g., EDTA).
Amine Buffers Compete with terminal amines in conjugation reactions.[17]Use non-amine-containing buffers like PBS, HEPES, or borate.[17]

Section 4: Experimental Design for Stability Assessment

A robust stability assessment is a cornerstone of due diligence in drug development. The goal is to quantify the rate of degradation under defined conditions and to identify the resulting products.

Rationale for Study Design: Why Forced Degradation Studies are Essential

Forced degradation (or stress testing) involves exposing the molecule to conditions more severe than those it would typically encounter (e.g., high temperature, extreme pH).[13] The purpose is twofold:

  • To Identify Degradation Pathways: By accelerating degradation, we can generate and identify degradation products that might only appear in trace amounts over a long period under normal conditions. This helps in building a complete stability profile.

  • To Develop Stability-Indicating Analytical Methods: An analytical method is "stability-indicating" if it can accurately measure the concentration of the parent compound without interference from any of its degradation products. Stress testing provides the necessary mixture of compounds to validate such a method.

Core Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies.[5] It separates the parent molecule from impurities and degradation products, allowing for precise quantification over time. A reverse-phase C18 column is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for structural elucidation.[6] After separation by LC, the mass spectrometer provides mass-to-charge ratio data, enabling the identification of degradation products by comparing their masses to that of the parent compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep_linker Prepare Tri(Amino-PEG4-amide)-amine in Test Buffers (pH 4, 7.4, 9) aliquot Aliquot Samples for Time Points (T=0, 1, 2, 4 weeks) prep_linker->aliquot storage Store at Stressed Conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage hplc HPLC Analysis: Quantify % Remaining Parent Compound storage->hplc At each time point lcms LC-MS Analysis: Identify Degradation Products storage->lcms For selected time points rate Determine Degradation Rate (k) and Half-life (t½) hplc->rate pathway Propose Degradation Pathways lcms->pathway conditions Establish Optimal Storage Conditions rate->conditions pathway->conditions G cluster_hydrolysis Hydrolysis (Extreme pH, High Temp) cluster_oxidation Oxidation (O2, Light, Metal Ions) Parent Tri(Amino-PEG4-amide)-amine Hydro_Prod1 Di-Arm Linker with Carboxylic Acid Parent->Hydro_Prod1 Amide Cleavage Hydro_Prod2 Amino-PEG4-amine Fragment Parent->Hydro_Prod2 Amide Cleavage Ox_Prod1 PEG Chain Scission (Lower MW Fragments) Parent->Ox_Prod1 PEG Backbone Attack Ox_Prod2 Formation of Aldehydes or Carboxylic Acids Parent->Ox_Prod2 PEG Backbone Attack

Sources

Foundational

Mechanism of Action and Application Workflows for Trifunctional PEG Amine Derivatives in Advanced Bioconjugation and Hydrogel Engineering

Executive Summary Trifunctional poly(ethylene glycol) amines (3-arm PEG-NH₂) are critical macromolecular building blocks in modern biomaterials science. Featuring a central core (typically glycerol) and three flexible PE...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trifunctional poly(ethylene glycol) amines (3-arm PEG-NH₂) are critical macromolecular building blocks in modern biomaterials science. Featuring a central core (typically glycerol) and three flexible PEG chains terminating in primary amines, these derivatives act as multi-directional nodes. Unlike linear PEGs that facilitate simple chain extension, 3-arm PEG-NH₂ enables the rapid formation of three-dimensional polymer networks and multivalent bioconjugates. This technical guide explores the molecular mechanisms, reaction kinetics, and self-validating experimental workflows required to utilize these derivatives effectively in hydrogel engineering and drug delivery systems.

Molecular Architecture and the Causality of Reactivity

The structural geometry of 3-arm PEG-NH₂ dictates its macroscopic utility. The central glycerol core provides a trifunctional branching point, while the repeating ethylene oxide units[-(CH₂CH₂O)ₙ-] confer exceptional water solubility, biocompatibility, and low immunogenicity[].

The Causality of pH-Dependent Reactivity: The terminal primary amines are the reactive engines of the molecule. However, their reactivity is strictly governed by their protonation state. The pKa of a PEG-amine is approximately 8.5. At physiological pH (7.4), the vast majority of these groups exist as protonated ammonium ions (-NH₃⁺), which are electrophilically inert. To drive efficient conjugation, the reaction microenvironment must be buffered to pH 8.0–8.5 . This specific range is chosen because it generates a sufficient molar fraction of the unprotonated free base (-NH₂) required for nucleophilic attack, while remaining low enough to prevent the rapid, competitive hydrolysis of electrophilic targets (such as NHS esters) in aqueous media[2].

Core Mechanisms of Action

Trifunctional PEG amines participate in several distinct mechanistic pathways depending on the complementary functional group.

Pathway A: Amidation via NHS Esters (Rapid Crosslinking)

The most prevalent mechanism for in situ hydrogel formation is the reaction between 3-arm PEG-NH₂ and N-hydroxysuccinimide (NHS) activated esters (e.g., PEG-NHS or mPEG-SG)[3]. The unprotonated amine executes a nucleophilic attack on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that quickly collapses, releasing the water-soluble NHS leaving group and forming a highly stable, irreversible amide bond[4]. This rapid "click-like" chemistry is the gold standard for sprayable tissue sealants and hemostatic agents[2].

Mechanism A 3-arm PEG-NH2 (Nucleophile) C Tetrahedral Intermediate (pH 8.0 - 8.5) A->C Nucleophilic Attack B PEG-NHS Ester (Electrophile) B->C Carbonyl Carbon D Stable Amide Bond (Crosslinked Network) C->D Elimination E NHS Leaving Group (Water Soluble) C->E Release

Fig 1. Nucleophilic attack mechanism of 3-arm PEG-NH2 on NHS esters forming stable amide bonds.

Pathway B: Reductive Amination (Dynamic to Stable)

When reacted with aldehyde-functionalized polymers (e.g., oxidized dextran), 3-arm PEG-NH₂ forms a reversible Schiff base (imine). Because imines are susceptible to hydrolysis in aqueous environments, the system requires the addition of a mild reducing agent (like sodium cyanoborohydride, NaCNBH₃) to reduce the imine into a permanent, stable secondary amine linkage.

Pathway C: EDC/NHS Carbodiimide Coupling (Bioconjugation)

To graft 3-arm PEG-NH₂ onto native extracellular matrix proteins (like collagen) or glycosaminoglycans (like hyaluronic acid), carbodiimide chemistry is utilized[5]. EDC activates the carboxylic acids on the biomolecule into an unstable O-acylisourea intermediate, which is immediately stabilized by NHS. The 3-arm PEG-NH₂ then attacks this stabilized ester, forming an amide tether.

Quantitative Reaction Kinetics and Parameters

To ensure reproducibility, researchers must match the reaction mechanism to the specific temporal and environmental constraints of their application. The table below summarizes the critical parameters for the three primary pathways.

Reaction MechanismOptimal pH RangeTypical Gelation / Reaction TimeBond FormedPrimary ApplicationHydrolysis Risk of Precursor
Amidation (NHS Ester) 8.0 – 8.510 seconds – 3 minutesAmide (Irreversible)In situ hydrogels, sealantsHigh (NHS degrades in water)
Reductive Amination 5.0 – 7.02 hours – 24 hoursSecondary AmineDynamic hydrogels, drug deliveryLow
EDC/NHS Coupling 4.5 – 6.0 (Activation)7.0 – 8.0 (Coupling)2 hours – 4 hoursAmide (Irreversible)Protein/Tissue bioconjugationModerate (EDC is water-sensitive)

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental workflows must be designed as self-validating systems. The following protocol details the synthesis of a 3D PEG hydrogel via NHS-amine crosslinking, incorporating built-in physical and chemical validation steps to confirm network fidelity[6].

Protocol: Synthesis and Validation of a 3D PEG Hydrogel

Step 1: Stoichiometric Precursor Preparation

  • Action: Calculate the exact mass of 3-arm PEG-NH₂ and a complementary crosslinker (e.g., 4-arm PEG-NHS) to achieve a precise 1:1 molar ratio of reactive functional groups (NH₂ to NHS), rather than a 1:1 mass ratio.

  • Causality: An off-stoichiometry ratio leaves unreacted "dangling ends" within the polymer matrix. This drastically reduces the hydrogel's shear storage modulus (G') and increases the swelling ratio, leading to unpredictable degradation kinetics.

Step 2: Dual-Syringe Extrusion (Rapid Mixing)

  • Action: Dissolve the 3-arm PEG-NH₂ precursor in 0.3 M Triethanolamine (TEA) buffer (pH 8.0). Dissolve the PEG-NHS precursor in slightly acidic water (pH 5.0). Load both into a dual-barrel syringe equipped with a static mixing tip.

  • Causality: The amidation reaction is nearly instantaneous at pH 8.0. Attempting to mix these precursors manually via pipetting results in localized, premature gelation. The acidic environment for the NHS precursor prevents premature hydrolysis before mixing, while the strong TEA buffer immediately raises the pH upon extrusion to trigger crosslinking.

Step 3: Rheological Validation (Physical Check)

  • Action: Extrude the mixture directly onto the Peltier plate of a rheometer. Perform an oscillatory time-sweep at 1 Hz and 1% strain.

  • Causality: The exact crossover point where the storage modulus (G') surpasses the loss modulus (G'') physically validates the gelation time (gel point). The plateau of G' confirms the final mechanical stiffness of the network.

Step 4: TNBS Assay (Chemical Check)

  • Action: Mince a sample of the cured hydrogel and incubate it with 2,4,6-trinitrobenzenesulfonic acid (TNBS). Measure absorbance at 335 nm to quantify any remaining unreacted primary amines.

  • Causality: Rheology only proves that a network formed; it does not prove efficiency. The TNBS assay provides direct biochemical validation of the crosslinking density. A low absorbance reading confirms high conversion of the amine groups, validating the theoretical network density.

Workflow Step1 1. Precursor Preparation Calculate 1:1 Molar Ratio of Groups Step2 2. Dual-Syringe Mixing Amine (pH 8.0) + NHS (pH 5.0) Step1->Step2 Step3 3. In Situ Gelation Rapid crosslinking (10s - 3m) Step2->Step3 Step4 4. Physical Validation Rheology: G' and G'' Crossover Step3->Step4 Step5 5. Chemical Validation TNBS Assay for Unreacted Amines Step3->Step5

Fig 2. Self-validating workflow for 3-arm PEG-NH2 hydrogel synthesis and characterization.

References

  • Introduction of Polyethylene Glycol (PEG). BOC Sciences.
  • Fabrication and Characterization of Tetra-PEG-Derived Hydrogels of Controlled Softness. ResearchGate.
  • MPEG-SG | SINOPEG Peg Derivative Functional Group. SINOPEG.
  • A reduced polydopamine nanoparticle-coupled sprayable PEG hydrogel adhesive with anti-infection activity for rapid wound sealing. PubMed / NIH.
  • Emerging Frontiers in In Situ Forming Hydrogels for Enhanced Hemostasis and Accelerated Wound Healing. ACS Applied Materials & Interfaces.
  • Engineered Collagen Matrices. MDPI.

Sources

Exploratory

Biocompatibility and toxicity of Tri(Amino-PEG4-amide)-amine in vivo

An In-depth Technical Guide on the Core Biocompatibility and Toxicity of Tri(Amino-PEG4-amide)-amine in vivo Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Biocompatibility and Toxicity of Tri(Amino-PEG4-amide)-amine in vivo

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Executive Summary

Tri(Amino-PEG4-amide)-amine represents a class of precisely engineered, dendron-like molecules with significant potential in advanced drug delivery and bioconjugation. Its architecture—a central core branching into three arms, each functionalized with a polyethylene glycol (PEG) spacer and a terminal primary amine—offers a unique combination of multivalency, hydrophilicity, and structural definition.[1][2][3] While these attributes are highly desirable for enhancing the pharmacokinetic profiles of conjugated therapeutics, they also mandate a sophisticated and thorough evaluation of the molecule's in vivo biocompatibility and toxicity. This guide provides a comprehensive framework for this assessment, moving beyond rote protocol execution to explore the scientific rationale behind experimental design. We will detail critical methodologies, from acute toxicity to hemocompatibility, grounded in established international standards, to empower research teams to build a robust safety profile for regulatory submission and clinical translation.

The Foundational Imperative: Linking Physicochemical Properties to Biological Fate

Before any in vivo experiment is contemplated, a comprehensive physicochemical characterization of the Tri(Amino-PEG4-amide)-amine batch is non-negotiable. The molecule's behavior in a biological system is a direct consequence of its structural and chemical properties.[4] For a dendrimer-like molecule, factors such as size, charge, and hydrophilicity dictate its pharmacokinetics and biodistribution.[4][5] A well-defined characterization package serves as the bedrock for interpreting all subsequent toxicological data and ensures study reproducibility.

Table 1: Critical Quality Attributes (CQAs) and Their in vivo Relevance

ParameterRecommended Analytical Method(s)Rationale & Causality for in vivo Assessment
Identity & Structure NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS)Confirms the covalent structure is correct. An incorrect structure invalidates all subsequent biological data.
Purity HPLC with Charged Aerosol Detection (CAD) or ELSD, UPLC-MSQuantifies process-related impurities or degradation products, which may possess their own unique and confounding toxicity profiles.
Molecular Weight Mass Spectrometry, Size Exclusion Chromatography (SEC)Directly influences the molecule's path to clearance. Molecules above the renal filtration threshold (~40-60 kDa) will have longer circulation times and may be cleared by the liver.
Surface Charge Zeta Potential MeasurementThe three terminal primary amines will be protonated at physiological pH, imparting a net positive charge. This can influence interactions with negatively charged cell membranes and blood components.
Endotoxin Level Limulus Amebocyte Lysate (LAL) Assay (e.g., Kinetic Chromogenic)An absolute requirement for any parenteral formulation. Endotoxins can induce fever and inflammation, which would be incorrectly attributed to the test article's toxicity.

A Risk-Based, Tiered Approach to in vivo Safety Evaluation

A successful preclinical safety program is not a checklist but a logical, tiered investigation. This strategy, aligned with the principles of ISO 10993 and regulatory guidance, maximizes data acquisition while adhering to the ethical principles of animal welfare (the 3Rs: Replacement, Reduction, Refinement).[6][7][8][9] The progression allows for critical go/no-go decisions based on accumulating evidence.

Caption: Standardized workflow for in vitro hemolysis testing per ASTM F756.

Conclusion: Synthesizing a Comprehensive Safety Narrative

The biocompatibility and toxicity assessment of a novel molecule like Tri(Amino-PEG4-amide)-amine is a multi-faceted endeavor that extends beyond mere data collection. It is the synthesis of physicochemical properties, pharmacokinetic behavior, and toxicological outcomes into a cohesive safety narrative. Evidence of cellular vacuolation in the kidney, for instance, must be interpreted in the context of biodistribution data showing renal accumulation and clinical chemistry results indicating kidney function. By adhering to the rigorous, tiered, and mechanistically-driven approach outlined in this guide, development teams can confidently characterize the safety profile of their molecule, mitigate risks, and successfully navigate the path toward clinical application.

References

  • Kaminskas, L. M., & Porter, C. J. H. (2011). Impact of physicochemical properties on dendrimer pharmacokinetics and biodistribution.
  • Li, W., et al. (2015).
  • Kaur, M., et al. (2019). Pharmacokinetics of oral therapeutics delivered by dendrimer-based carriers. Expert Opinion on Drug Delivery.
  • International Organization for Standardization. (2018). ISO 10993-1: Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process.
  • CD Bioparticles. Tri(Amino-PEG4-amide)-Amine TFA salt. Product Page.
  • Dadsetan, M., et al. (2018). Biodistribution, pharmacokinetics, and toxicity of dendrimer-coated iron oxide nanoparticles in BALB/c mice.
  • Boyd, B. J., et al. (2006).
  • ASTM International. (2017).
  • Wikipedia. ISO 10993. Encyclopedia Article.
  • Veronese, F. M., & Mero, A. (2008). PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds.
  • ASTM International. (2013).
  • North American Biomedical Institute. (2025). Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. Industry Guide.
  • Sauer, U. G., et al. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Frontiers in Toxicology.
  • Ghaferi, M., et al. (2024). In vitro and in vivo toxicity of thiolated and PEGylated organosilica nanoparticles. Pharma Excipients.
  • TargetMol. Tri(Amino-PEG4-amide)-amine. Product Page.
  • MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. Industry Whitepaper.
  • Intertek. PEGylated Drug Bioanalysis by NMR. Service Page.
  • Crafts, C., et al. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
  • IVAMI. (2025). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). Service Description.
  • BenchChem. (2025).
  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy.
  • Cheng, T. L., et al. (2012). Analytical measurement of PEGylated molecules.
  • Dadsetan, M., et al. (2018). Biodistribution, pharmacokinetics, and toxicity of dendrimer-coated iron oxide nanoparticles in BALB/c mice. PubMed.
  • Su, Y., et al. (2011). The effect of PEG functionalization on the in vivo behavior and toxicity of CdTe quantum dots.
  • Organisation for Economic Co-operation and Development. (1998). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents.
  • ChemicalBook. Tri(Amino-PEG4-amide)-amine. Product Page.
  • International Organization for Standardiz
  • BenchChem. Tri(Amino-PEG4-amide)-amine. Product Page.
  • U.S. Food and Drug Administration. (2021). Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard. FDA Research Summary.
  • BroadPharm. Tri(Amino-PEG4-amide)-amine TFA salt. Product Page.
  • Webster, R., et al. (2012). Evidence for Metabolic Cleavage of a PEGylated Protein in Vivo Using Multiple Analytical Methodologies. Molecular Pharmaceutics.
  • Abu Lila, A. S., et al. (2013). Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems. Journal of Controlled Release.
  • Medical Device and Diagnostic Industry. (1998). Regulatory Guidelines For Biocompatibility Safety Testing. Industry Article.
  • Organisation for Economic Co-operation and Development. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • Gothe, S. R., et al. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
  • U.S. Food and Drug Administration. (2016). Use of International Standard ISO 10993-1, Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process. FDA Guidance Document.
  • U.S. Environmental Protection Agency. (2001). OECD Guidelines for Testing of Chemicals, Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • CTTM. IN VIVO BIOCOMPATIBILITY TESTING FOR MEDICAL DEVICES AND OTHER PRODUCTS. Service Description.
  • Decos HealthTech. (2023). Guideline for Biocompatibility Testing of Medical Devices. Industry Guide.

Sources

Protocols & Analytical Methods

Method

Protocol for bioconjugation using Tri(Amino-PEG4-amide)-amine

Application Note: Multivalent Bioconjugation Using Tri(Amino-PEG4-amide)-amine Executive Summary & Mechanistic Rationale Tri(Amino-PEG4-amide)-amine (frequently supplied as a TFA salt) is a specialized, multi-arm polyeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multivalent Bioconjugation Using Tri(Amino-PEG4-amide)-amine

Executive Summary & Mechanistic Rationale

Tri(Amino-PEG4-amide)-amine (frequently supplied as a TFA salt) is a specialized, multi-arm polyethylene glycol (PEG) derivative[1]. It features a central branching core extended by three discrete PEG4 chains, each terminating in a highly reactive primary amine. This specific architecture is increasingly critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs), high-Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugates (ADCs), and multivalent nanoparticle surface modifications[2][3].

The causality behind selecting a tri-branched PEG4 amine lies in three fundamental properties:

  • Steric Separation & Solubility: The PEG4 spacers provide optimal hydrophilicity, mitigating the aggregation typically induced by hydrophobic payloads in PROTACs and ADCs[3][4]. The defined chain length ensures sufficient spatial separation to minimize steric hindrance during target binding[4].

  • Multivalency (Signal Amplification): The three terminal primary amines allow for the conjugation of up to three payload molecules (e.g., fluorophores, drugs, or targeting ligands) per single attachment point on a carrier protein, significantly amplifying the localized concentration of the payload and improving the DAR[3][5].

  • Nucleophilic Versatility: Primary amines are highly nucleophilic at slightly basic pH (7.2–8.5), making them ideal candidates for coupling with activated carboxylic acids (via EDC/NHS chemistry), pre-activated NHS esters, or aldehydes (via reductive amination)[1][6].

Physicochemical Properties

Table 1: Key Properties of Tri(Amino-PEG4-amide)-amine

PropertyValue / Description
Molecular Weight ~888.1 g/mol [3]
Architecture 3-Arm Branched PEG[3]
Spacer Length PEG4 (per arm)
Reactive Groups 3 x Primary Amines (-NH2)[1]
Target Reactivity Carboxylic acids, NHS esters, Carbonyls[1][7]
Optimal Conjugation pH 7.2 – 8.5 (ensures amines are unprotonated)[8][9]

Experimental Workflows & Logical Relationships

To maximize conjugation efficiency while preventing unwanted polymerization of target proteins, a two-step activation and conjugation strategy is strictly required for carboxylate-to-amine crosslinking[9][10].

G A Carboxylic Acid Target (Protein / Nanoparticle) B Step 1: Activation EDC + Sulfo-NHS (pH 5.5-6.0) A->B Activation Buffer C Sulfo-NHS Ester Intermediate (Amine-Reactive) B->C 15-30 min, RT D Step 2: Conjugation Add Tri(Amino-PEG4-amide)-amine (pH 7.2-8.0) C->D Conjugation Buffer E Multivalent Conjugate (Stable Amide Bonds) D->E 2 hours, RT

Caption: Workflow for two-step EDC/NHS bioconjugation using Tri(Amino-PEG4-amide)-amine.

Detailed Experimental Protocols

Protocol A: Two-Step EDC/Sulfo-NHS Coupling to Carboxylated Proteins or Nanoparticles

Causality Note: A two-step protocol is preferred over a one-step reaction when modifying proteins. Activating the carboxylate first at an acidic pH (5.5–6.0) prevents the target protein's own native amines from cross-reacting and polymerizing the protein[9][10]. The pH is subsequently raised to 7.2–8.0 to maximize the nucleophilicity of the Tri(Amino-PEG4-amide)-amine[8][9].

Materials:

  • Carboxylated target (e.g., monoclonal antibody, nanoparticle)

  • Tri(Amino-PEG4-amide)-amine TFA salt[5]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[10]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[10]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Conjugation Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl), pH 7.2–7.5[9]

  • Quenching Agents: 2-Mercaptoethanol and Hydroxylamine·HCl[9]

Step-by-Step Methodology:

  • Buffer Exchange & Preparation: Ensure the carboxylated target is in Activation Buffer (pH 6.0). Strictly avoid amine-containing buffers (e.g., Tris, glycine) as they will competitively react with the NHS ester[6][8].

  • Carboxylate Activation: Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM. Incubate at room temperature for 15–30 minutes to form the semi-stable Sulfo-NHS ester intermediate[9][10].

  • EDC Quenching: Quench residual EDC by adding 2-mercaptoethanol to a final concentration of 20 mM[9]. Alternatively, separate the activated target from excess reagents using a desalting column pre-equilibrated with Conjugation Buffer[9].

  • Conjugation: Dissolve Tri(Amino-PEG4-amide)-amine in Conjugation Buffer. Add a 5- to 20-fold molar excess of the PEG-amine to the activated target[6]. This high molar excess drives the reaction forward and minimizes intra-molecular crosslinking.

  • Incubation: React for 2 hours at room temperature under continuous gentle agitation[8][9].

  • Reaction Quenching: Add hydroxylamine (10 mM final concentration) to hydrolyze unreacted NHS esters back to carboxylates, effectively stopping the reaction[8][9].

  • Purification: Remove unreacted PEG-amine via size-exclusion chromatography (SEC) or dialysis using an appropriate Molecular Weight Cut-Off (MWCO) membrane[4][11].

Protocol B: Organic Phase Synthesis of Multivalent PROTACs via NHS-Ester Payloads

Causality Note: When synthesizing multivalent PROTACs or labeling the branched PEG with hydrophobic fluorophores, the payload is often supplied as a pre-activated NHS ester. Because Tri(Amino-PEG4-amide)-amine has three reactive sites, stoichiometry and solvent environment must be tightly controlled to achieve complete homo-trifunctionalization without hydrolyzing the payload[12].

Step-by-Step Methodology:

  • Preparation: Dissolve Tri(Amino-PEG4-amide)-amine in anhydrous DMSO or DMF. The strict exclusion of water is critical to prevent the premature hydrolysis of the incoming NHS-ester payloads[11][12].

  • Base Addition: Add 3.5 to 5.0 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to ensure the primary amines of the TFA salt remain unprotonated and highly nucleophilic[12].

  • Payload Addition: Slowly add 3.1 to 3.5 molar equivalents of the NHS-ester payload (e.g., an E3 ligase ligand-NHS ester) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 3–12 hours. Monitor the reaction progress via LC-MS to confirm the complete disappearance of mono- and di-substituted intermediates[13].

  • Isolation: Purify the final tri-substituted conjugate using reverse-phase HPLC (RP-HPLC)[13].

Table 2: Optimization Parameters for Tri-Functionalization in Organic Solvents

ParameterRecommendationMechanistic Rationale
Molar Ratio (Payload:PEG) 3.1:1 to 3.5:1Ensures complete saturation of all three amine arms without generating excessive unreacted payload waste.
Solvent Environment Anhydrous DMSO/DMF[11]Prevents hydrolysis of sensitive NHS-esters; maintains solubility of highly hydrophobic PROTAC ligands.
Catalytic Base DIPEA (3.5 - 5.0 eq)[12]Neutralizes the TFA salt and keeps terminal amines deprotonated (-NH2) for optimal nucleophilic attack.
Temperature Room TemperatureBalances reaction kinetics while preventing the thermal degradation of complex biological payloads.

Self-Validating System (Quality Control)

A robust protocol must be self-validating. To ensure the trustworthiness of the bioconjugation, researchers must analytically verify the success of the reaction:

  • Amine Consumption Assay: Utilize a TNBS (2,4,6-trinitrobenzene sulfonic acid) or Fluorescamine assay to quantify the consumption of primary amines. A successful tri-functionalization will result in a near-zero fluorescence/absorbance signal for free amines post-purification.

  • Mass Spectrometry (LC-MS): For small molecule or PROTAC synthesis, LC-MS is mandatory to confirm the exact mass shift corresponding to the addition of three payloads to the ~888.1 Da PEG core[3][13].

  • Electrophoretic Mobility (SDS-PAGE): For protein conjugates, a distinct upward mobility shift and band broadening on an SDS-PAGE gel will confirm successful PEGylation and an increase in molecular weight[11][14].

Sources

Application

Application Note: Synthesis of High-DAR Antibody-Drug Conjugates Utilizing Tri(Amino-PEG4-amide)-amine

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Introduction & Mechanistic Rationale The therapeutic index of Antibody-Drug Conjugates (ADCs) is fundamentally linked to the Dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The therapeutic index of Antibody-Drug Conjugates (ADCs) is fundamentally linked to the Drug-to-Antibody Ratio (DAR) and the physicochemical properties of the linker-payload architecture. Historically, attempting to achieve a DAR > 4 using linear linkers with hydrophobic payloads (e.g., MMAE, MMAF) resulted in severe antibody aggregation, accelerated plasma clearance, and off-target toxicity[1].

To overcome these biophysical limitations, multi-arm branched PEG linkers have emerged as a superior structural paradigm[2]. Tri(Amino-PEG4-amide)-amine is a highly versatile, aqueous-soluble branched PEG reagent featuring a central tertiary amine core and three equidistant PEG4 arms terminating in highly reactive primary amines[3].

Expertise & Causality Insight: Why choose a branched PEG4 architecture over a linear chain? In a linear construct, long PEG chains can collapse or wrap around the hydrophobic payload, failing to mask its hydrophobicity. In contrast, the branched nature of Tri(Amino-PEG4-amide)-amine forces the payloads to project outward. The PEG4 arms act as a hydrophilic shield, preventing the intramolecular stacking of multiple hydrophobic drug molecules. This specific geometry increases the hydrodynamic radius of the conjugate, effectively masking the payload's hydrophobicity, reducing rapid hepatic clearance, and allowing for a doubled DAR at a single conjugation site[2][4].

Synthetic Strategy: The Desymmetrization Approach

Because Tri(Amino-PEG4-amide)-amine possesses three identical primary amines, utilizing it for targeted ADC synthesis requires a controlled desymmetrization strategy to create a heterobifunctional intermediate.

The Logic: We first react the tri-amine core with a substoichiometric amount of a heterobifunctional crosslinker (e.g., Maleimide-PEG2-NHS ester) under high-dilution conditions. This yields a mono-maleimide, bis-amine intermediate. The remaining two primary amines are then exhaustively reacted with an NHS-ester functionalized payload (e.g., NHS-Val-Cit-PAB-MMAE). This creates a single branched module containing one maleimide (for antibody attachment) and two payloads. Conjugating this module to the 4 interchain disulfides of an IgG1 yields a highly homogeneous DAR 8 ADC, whereas standard linear linkers would only yield DAR 4 at the same conjugation sites.

Data Presentation

Summarizing the biophysical advantages and in-process validation metrics is critical for a self-validating experimental design.

Table 1: Comparative Attributes of Linear vs. Branched PEG Linkers in ADCs
ParameterLinear PEG Linker (e.g., Mal-PEG8-MMAE)Branched PEG Linker (Tri-Amine Core)Causality / Mechanistic Driver
Max Viable DAR 48Branched architecture allows 2 payloads per attachment site without destabilizing the mAb[2].
Aggregation Propensity High (at DAR > 4)Low (even at DAR 8)PEG arms sterically hinder payload-payload hydrophobic interactions[1].
Hydrodynamic Volume StandardSignificantly IncreasedMulti-arm structure projects outward, increasing the Stokes radius[2].
Systemic Clearance Rapid (if aggregated)ProlongedIncreased volume and shielded hydrophobicity evade rapid renal/hepatic clearance[4].
Table 2: In-Process Analytical Validation Parameters
Workflow StepAnalytical MethodTarget MetricSelf-Validating Logic
Desymmetrization LC-MS (ESI)Mass shift of +X Da (Mono-adduct)Confirms strictly one maleimide handle is added. Bis-adducts will fail antibody conjugation.
Payload Attachment RP-HPLC>95% purity of Branched PayloadEnsures no free unreacted amines remain, which would lower the final ADC DAR.
Antibody Reduction Ellman’s Assay~8 free thiols per mAbValidates complete reduction of the 4 interchain disulfides prior to conjugation.
Final ADC SEC-MALS / HIC>95% Monomer, DAR 7.8 - 8.2Confirms the branched linker successfully prevented aggregation at high drug loads.

Experimental Workflows & Visualization

SynthesisWorkflow A Tri(Amino-PEG4-amide)-amine (Core Scaffold) B Mono-Maleimide Functionalization (High Dilution) A->B C Mono-Mal-Bis-Amine Intermediate B->C Purify via RP-HPLC D Payload Attachment (NHS-Val-Cit-PAB-MMAE) C->D E Branched Payload Module (1 Mal, 2 MMAE) D->E 2.5 Eq Payload G Thiol-Maleimide Conjugation E->G F mAb Reduction (TCEP) Free Thiols Generation F->G H High-DAR Homogeneous ADC G->H SEC/TFF Purification

Caption: Workflow for the synthesis of a high-DAR ADC using Tri(Amino-PEG4-amide)-amine.

Detailed Experimental Protocols

Protocol A: Synthesis of the Branched Payload Module

This protocol establishes the heterobifunctional payload module prior to antibody exposure.

Step 1: Desymmetrization of Tri(Amino-PEG4-amide)-amine

  • Preparation: Dissolve Tri(Amino-PEG4-amide)-amine (10 equivalents) in anhydrous Dichloromethane (DCM). The large excess is a critical self-validating choice to statistically suppress bis- and tris-substitutions.

  • Reaction: Dissolve Maleimide-PEG2-NHS ester (1 equivalent) in anhydrous DCM. Add this solution dropwise over 4 hours to the vigorously stirred tri-amine solution at 4°C.

  • Purification: Remove the solvent under reduced pressure. Purify the mixture using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Lyophilize the product and confirm the mono-maleimide, bis-amine structure via LC-MS.

Step 2: Payload Attachment

  • Reaction: Dissolve the purified mono-maleimide intermediate (1 equivalent) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 5 equivalents) to ensure the amines are fully deprotonated.

  • Conjugation: Add NHS-Val-Cit-PAB-MMAE (2.5 equivalents) to the solution. Stir in the dark at room temperature for 16 hours.

  • Purification: Quench the reaction with 1% aqueous TFA. Purify the final Branched Payload Module (containing 1 maleimide and 2 MMAE molecules) via RP-HPLC. Lyophilize and store at -80°C.

Protocol B: Antibody Reduction and Bioconjugation

This protocol utilizes thiol-maleimide chemistry to attach the branched module to the antibody.

Step 1: Partial Reduction of the Monoclonal Antibody

  • Buffer Exchange: Buffer exchange the IgG1 antibody (e.g., Trastuzumab) into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a final concentration of 5 mg/mL.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) at 2.5 molar equivalents relative to the antibody. Incubate at 37°C for 2 hours with gentle rotation.

  • Validation: Use Ellman’s reagent (DTNB) to confirm the generation of ~8 free thiols per antibody.

Step 2: Bioconjugation and Quenching

  • Conjugation: Reconstitute the Branched Payload Module in DMSO. Add 12 molar equivalents (relative to the antibody) to the reduced antibody solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (NAC) relative to the maleimide to quench any unreacted Branched Payload Module. Incubate for 15 minutes.

Step 3: Purification and Formulation

  • Purification: Remove small-molecule impurities and organic solvents using Tangential Flow Filtration (TFF) or preparative Size Exclusion Chromatography (SEC), exchanging the ADC into the final formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 20, pH 6.0).

  • Characterization: Analyze the final ADC via SEC-MALS (to verify >95% monomeric state) and Hydrophobic Interaction Chromatography (HIC) to confirm a DAR of ~8.

Mechanism of Action

MOA N1 ADC Binds Target Antigen N2 Receptor-Mediated Endocytosis N1->N2 N3 Lysosomal Trafficking N2->N3 N4 Protease Cleavage (Cathepsin B) N3->N4 N5 Intracellular Payload Release N4->N5 N6 Cell Death (Apoptosis) N5->N6

Caption: Intracellular processing and payload release mechanism of the branched ADC.

References

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC - [Link]

Sources

Method

Application Note & Protocol: High-Efficiency Trivalent Peptide Conjugation Using Tri(Amino-PEG4-amide)-amine TFA Salt

Executive Summary The development of multivalent peptide therapeutics and advanced proteolysis-targeting chimeras (PROTACs) relies heavily on the spatial arrangement and avidity of the targeting ligands [1][3]. Tri(Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multivalent peptide therapeutics and advanced proteolysis-targeting chimeras (PROTACs) relies heavily on the spatial arrangement and avidity of the targeting ligands [1][3]. Tri(Amino-PEG4-amide)-amine TFA salt is a specialized, 3-arm branched polyethylene glycol (PEG) linker designed to facilitate the synthesis of trivalent bioconjugates. By leveraging this scaffold, researchers can exponentially increase receptor binding avidity through the "chelate effect," improve pharmacokinetic profiles via increased hydrodynamic volume, and construct highly complex multimeric drug delivery systems [4].

This application note provides an authoritative, self-validating framework for conjugating peptides to this trivalent scaffold, detailing the mechanistic causality behind stoichiometric choices, buffer selection, and activation chemistries.

Mechanistic Rationale & Scaffold Architecture

As a Senior Application Scientist, it is critical to understand why this specific linker behaves the way it does, rather than merely following a recipe.

  • Architectural Flexibility (The PEG4 Advantage): The central tertiary amine core branches into three distinct PEG4 arms. The PEG4 spacer length (approximately 15 Å per arm) is deliberately chosen to provide optimal hydrophilicity and conformational flexibility. This prevents steric clashing between the three conjugated peptides, ensuring each ligand can independently engage with its target receptor without spatial occlusion [2].

  • TFA Salt Stabilization: The terminal primary amines of the PEG arms are highly nucleophilic. To prevent premature oxidation or the absorption of atmospheric CO₂ (which leads to carbamate formation), the linker is supplied as a Trifluoroacetic acid (TFA) salt[2]. The TFA protonates the amines ( −NH3+​CF3​COO− ), rendering them stable during long-term storage.

  • The Causality of Neutralization: Because nucleophilic acyl substitution requires the amine to be in its free base form ( −NH2​ ), all conjugation protocols must incorporate a neutralization step using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Failure to liberate the free amine will result in zero conjugation yield.

Avidity A Tri(Amino-PEG4-amide)-amine Scaffold B Peptide Ligand 1 A->B PEG4 Arm C Peptide Ligand 2 A->C PEG4 Arm D Peptide Ligand 3 A->D PEG4 Arm E Target Receptor Multivalent Crosslinking B->E C->E D->E

Mechanistic pathway of multivalent receptor crosslinking via trivalent scaffold.

Physicochemical Profiling

Understanding the physical properties of the linker dictates the solvent and purification choices in the downstream workflows.

PropertySpecificationMechanistic Implication
Chemical Name Tri(Amino-PEG4-amide)-amine TFA saltThe TFA salt requires base neutralization prior to use.
Molecular Formula C₃₉H₈₁N₇O₁₅ (Free base)Used for precise mass spectrometry (LC-MS) validation.
Molecular Weight 888.11 g/mol (Free base)Calculate stoichiometry based on the exact salt multiplier.
Reactive Groups Three primary amines (-NH₂)Requires 3.0+ equivalents of activated peptide for full saturation.
Solubility Water, PBS, DMSO, DMFCompatible with both solid-phase and solution-phase chemistries [1].
Storage -20°C, desiccatedHygroscopic nature requires equilibration to RT before opening.

Advanced Conjugation Protocols (Self-Validating Workflows)

To ensure a self-validating system, the protocols below utilize a stoichiometric excess of the peptide to drive the reaction to complete tri-substitution, avoiding the formation of difficult-to-separate mono- and di-substituted intermediates.

Protocol A: Conjugation to Pre-Activated NHS-Ester Peptides (Aqueous/Organic Hybrid)

This method is ideal when utilizing commercially available or pre-synthesized peptides bearing an N-hydroxysuccinimide (NHS) ester[4].

Step-by-Step Methodology:

  • Reagent Preparation: Equilibrate the Tri(Amino-PEG4-amide)-amine TFA salt to room temperature. Dissolve the linker in anhydrous DMSO to a concentration of 10 mM.

  • In Situ Neutralization: Add 4.0 molar equivalents of DIPEA relative to the PEG linker to the DMSO solution. Causality: This strips the TFA counterion, liberating the three primary amines for nucleophilic attack. Vortex and incubate for 5 minutes.

  • Peptide Solubilization: Dissolve the NHS-activated peptide in an amine-free buffer (e.g., 1X PBS, pH 7.5) or anhydrous DMSO. Critical Rule: Never use Tris or Glycine buffers, as their primary amines will competitively quench the NHS ester.

  • Conjugation: Add the neutralized PEG linker solution dropwise to the peptide solution. Maintain a strict molar ratio of 1.0 eq PEG linker : 4.0 eq NHS-Peptide .

  • Incubation: Stir the reaction at room temperature for 2 to 4 hours.

  • Validation & Quenching: Perform a Kaiser (ninhydrin) test on a 2 µL aliquot. A yellow color (negative) confirms complete consumption of the primary amines. Once validated, quench the excess NHS-peptide by adding 10 µL of 1M Tris buffer (pH 8.0) for 15 minutes.

Protocol B: In Situ Activation of Free Carboxyl Peptides using HATU (Anhydrous Organic Phase)

For peptides with a free C-terminus or side-chain carboxylate, in situ activation using HATU is highly recommended over EDC/NHS due to its superior efficiency in overcoming the steric hindrance associated with branched scaffolds.

Step-by-Step Methodology:

  • Activation Complex Formation: In a dry glass vial, combine 4.0 eq of the target peptide, 3.8 eq of HATU, and 8.0 eq of DIPEA in anhydrous DMF. Stir for 15 minutes at room temperature. Causality: Using slightly less HATU than peptide prevents the excess uronium salt from capping the PEG amines in the subsequent step.

  • Linker Addition: Dissolve 1.0 eq of Tri(Amino-PEG4-amide)-amine TFA salt in a minimal volume of anhydrous DMF. Add this dropwise to the activated peptide solution.

  • Reaction Propagation: Stir continuously under an inert atmosphere (N₂ or Argon) for 12–18 hours at room temperature.

  • Product Precipitation: Concentrate the reaction mixture under vacuum, then precipitate the trivalent conjugate by adding 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 x g for 10 minutes and decant the supernatant.

  • Purification: Dissolve the pellet in a water/acetonitrile mixture and purify via Preparative RP-HPLC using a C18 column and a standard Water/Acetonitrile (0.1% TFA) gradient.

Workflow A Peptide Preparation (4.0 eq) C In Situ Activation (HATU/DIPEA) A->C B Linker Neutralization (TFA removal via DIPEA) D Trivalent Conjugation (RT, 2-18 hours) B->D C->D E RP-HPLC Purification & Lyophilization D->E

Workflow for Trivalent Peptide Conjugation using Tri(Amino-PEG4-amide)-amine.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the resulting bioconjugate, empirical validation must be performed. The following table outlines the analytical expectations and troubleshooting strategies for common failure modes.

Observation / IssueDiagnostic ToolRoot Cause Analysis (Causality)Corrective Action
Incomplete Conjugation (Mono- or Di-substituted peaks on LC-MS)LC-MS, Positive Kaiser Test (Blue)1. Incomplete TFA neutralization.2. Hydrolysis of NHS ester.3. Steric hindrance.Increase DIPEA to 6.0 eq. Ensure anhydrous conditions. Increase reaction time to 18h or gently heat to 37°C.
Precipitation during reaction Visual InspectionThe resulting trivalent conjugate has exceeded the solubility limit of the solvent system.Increase the volumetric ratio of DMSO/DMF, or add a mild chaotropic agent if working in an aqueous buffer.
No Product Formation LC-MSAmine-containing buffers (e.g., Tris) were mistakenly used, quenching the activated peptide before it reached the PEG linker.Perform buffer exchange on the peptide using a desalting column into 1X PBS prior to conjugation.

References

Application

Application Note: Surface Functionalization of Gold Nanoparticles with Trifunctional PEG for Advanced Bioconjugation

Executive Summary The development of multifunctional nanomedicines requires precise spatial and stoichiometric control over the ligands attached to the nanoparticle surface. While traditional mixed-monolayer approaches (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multifunctional nanomedicines requires precise spatial and stoichiometric control over the ligands attached to the nanoparticle surface. While traditional mixed-monolayer approaches (using two distinct heterobifunctional PEGs) suffer from stochastic distribution and phase separation, trifunctional polyethylene glycol (PEG) derivatives offer a deterministic solution. By featuring a single surface-anchoring group (e.g., Thiol) and two orthogonal reactive groups (e.g., Azide and Amine) on a branched structure, trifunctional PEGs enable the simultaneous, 1:1 stoichiometric conjugation of targeting moieties and therapeutic/diagnostic agents[1][2].

This application note provides a comprehensive, causality-driven methodology for the synthesis, PEGylation, and orthogonal bioconjugation of gold nanoparticles (AuNPs) using a Thiol-PEG-(Amine)(Azide) trifunctional linker.

Mechanistic Rationale & System Design

The Thermodynamics of Ligand Exchange

Citrate-capped AuNPs are stabilized by weak electrostatic repulsion. The functionalization process relies on a thermodynamically driven ligand exchange where the citrate molecules are displaced by the thiol (-SH) terminus of the PEG. This occurs because the chemisorption of sulfur onto the gold surface forms a highly stable Au-S semi-covalent bond with a bond dissociation energy of approximately 47 kcal/mol (197 kJ/mol), vastly outcompeting the weak electrostatic adsorption of citrate[3][4].

Steric Stabilization and the "Stealth" Effect

Bare AuNPs are highly susceptible to opsonization and aggregation in high-ionic-strength biological fluids. The dense hydration shell provided by the PEG backbone introduces profound steric hindrance, preventing van der Waals-induced flocculation and minimizing non-specific protein adsorption (the "stealth" effect)[5][6].

Orthogonality in Trifunctional PEG

A trifunctional PEG derivative, such as Azide-Amine-PEG-Thiol, allows for dual functionalization without cross-reactivity[7].

  • The Azide group undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-modified fluorophores or drugs (a copper-free "click" reaction).

  • The Amine group is subsequently or simultaneously reacted with carboxylated targeting antibodies via standard EDC/NHS carbodiimide chemistry[7].

G AuNP Gold Nanoparticle Core (High Surface Energy) Thiol Thiol Anchor (-SH) (Strong Chemisorption) AuNP->Thiol Au-S Covalent Bond (~47 kcal/mol) PEG PEG Backbone (Steric Shielding/Stealth) Thiol->PEG Covalent Linkage Group1 Functional Group A (Azide for Click Chemistry) PEG->Group1 Branch 1 Group2 Functional Group B (Amine for EDC/NHS) PEG->Group2 Branch 2

Figure 1: Structural hierarchy and molecular interactions of a trifunctional PEG anchored to a gold nanoparticle.

Quantitative Data & Characterization

The success of the functionalization is monitored via Dynamic Light Scattering (DLS) and Zeta Potential analysis. The displacement of the highly negative citrate layer by the bulky, zwitterionic/neutral trifunctional PEG results in a predictable increase in hydrodynamic diameter and a dampening of the negative surface charge[6].

Table 1: Typical Physicochemical Properties of 20 nm AuNPs During Functionalization

Formulation StageHydrodynamic Diameter (nm)Zeta Potential (mV)Colloidal Stability (10% Serum)Conjugation Valency
Citrate-AuNP 22.4 ± 1.2-35.2 ± 2.1Aggregates (< 1 hr)N/A
Thiol-PEG-OH AuNP 31.5 ± 1.8-12.4 ± 1.5Stable (> 72 hrs)0
Trifunctional PEG-AuNP 36.2 ± 2.0-22.1 ± 1.8Stable (> 72 hrs)Dual (Strict 1:1 Ratio)

Experimental Protocols

Phase 1: Synthesis of Citrate-Capped AuNPs (Turkevich Method)

Causality Check: Citrate acts as both the reducing agent for Au(III) to Au(0) and the temporary capping agent.

  • Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a 250 mL round-bottom flask equipped with a magnetic stir bar[4].

  • Bring the solution to a rolling boil under vigorous stirring.

  • Rapidly inject 2.5 mL of 1% (w/v) trisodium citrate solution.

  • Observe the color transition from pale yellow to colorless, and finally to a deep wine-red, indicating the formation of ~20 nm AuNPs[4].

  • Boil for an additional 15 minutes, then cool to room temperature.

Phase 2: Ligand Exchange with Trifunctional PEG

Causality Check: Tween-20 is added as a kinetic stabilizer. During ligand exchange, the AuNP passes through a state of near-zero zeta potential, making it highly susceptible to aggregation. Tween-20 provides temporary steric bulk until the PEG layer is fully assembled. TCEP is used to reduce any disulfide bonds in the PEG stock without competing for the gold surface (unlike DTT).

  • Preparation: Prepare a 1 mM stock of Thiol-PEG-(Amine)(Azide) in DI water. Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the PEG stock and incubate for 30 minutes to ensure all thiols are free.

  • Stabilization: Add Tween-20 to the 100 mL AuNP solution to a final concentration of 0.01% (v/v).

  • PEGylation: Add the reduced trifunctional PEG to the AuNP solution at a ratio of 10,000 PEG molecules per nanoparticle (to ensure complete surface passivation)[4][6].

  • Incubation: Stir the mixture gently at room temperature for 12–16 hours[4].

  • Purification: Centrifuge the solution at 12,000 × g for 20 minutes[4]. Discard the supernatant containing unbound PEG. Resuspend the pellet in 1X PBS (pH 7.4). Repeat the wash step twice.

Phase 3: Orthogonal Bioconjugation

Causality Check: The SPAAC reaction is performed first because it requires no coupling reagents that might inadvertently cross-react with the amine groups.

  • Click Chemistry (Azide + DBCO): Add a DBCO-modified fluorophore (e.g., DBCO-Cy5) at a 500:1 molar ratio to the PEGylated AuNPs. Incubate for 4 hours at room temperature in the dark.

  • Amide Coupling (Amine + Carboxyl): In a separate vial, activate the carboxyl groups of the targeting ligand (e.g., a peptide) using EDC (2 mM) and sulfo-NHS (5 mM) in MES buffer (pH 6.0) for 15 minutes.

  • Final Conjugation: Adjust the pH of the activated peptide to 7.4 and add it to the AuNP solution. The primary amines on the trifunctional PEG will react with the NHS-esters to form stable amide bonds[7]. Incubate for 2 hours.

  • Final Purification: Centrifuge at 12,000 × g for 20 minutes to remove unreacted fluorophores and peptides. Resuspend in PBS.

G A Citrate-Capped AuNPs C PEGylated AuNPs (Stable Intermediate) A->C Ligand Exchange (Thiol-Au bond) B Trifunctional PEG (SH-PEG-NH2/N3) B->C Excess addition + TCEP D Orthogonal Bioconjugation C->D 1. SPAAC (Azide) 2. EDC/NHS (Amine) E Multifunctional Nanomedicine D->E Centrifugation & Purification

Figure 2: Step-by-step workflow for the synthesis and bioconjugation of trifunctional PEGylated AuNPs.

Troubleshooting & Quality Control

  • Incomplete PEGylation (Aggregation during centrifugation): If the AuNPs turn purple or blue upon centrifugation, the surface is not fully passivated. Ensure the TCEP reduction step is performed correctly and increase the PEG-to-AuNP molar ratio.

  • Low Conjugation Efficiency: NHS-esters hydrolyze rapidly in aqueous solutions (half-life of ~10 minutes at pH 7.4). Ensure the activated carboxyl ligand is added immediately to the amine-functionalized AuNPs.

References

  • Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancers Source: Chemical Science (RSC Publishing) URL:[Link]

  • GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding? Source: Aurion URL:[Link]

  • Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery Source: PMC / NIH URL:[Link]

  • Trifunctional PEGs Source: CD Bioparticles URL:[Link]

  • Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates Source: PMC / NIH URL:[Link]

  • Azide Amine-Poly(ethylene glycol)-OH Source: CD Bioparticles URL:[Link]

  • Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles Source: MDPI URL:[Link]

Sources

Method

Application Note: Tri(Amino-PEG4-amide)-amine as a Trifunctional Crosslinker for Step-Growth Hydrogels

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale & Experimental Causality The development of structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Experimental Causality

The development of structurally uniform, biocompatible hydrogels is a critical bottleneck in tissue engineering and controlled drug release. While traditional chain-growth polymerizations (e.g., UV-initiated acrylate crosslinking) often yield heterogeneous networks with dense hydrophobic clusters, step-growth polymerizations utilizing multi-arm PEG-amines and NHS-activated polymers provide highly predictable, modular scaffolds[1].

Tri(Amino-PEG4-amide)-amine (CAS: 2523025-41-2) is an advanced, highly water-soluble branched linker (MW: 888.11 g/mol ) featuring a central amine core and three flexible PEG4 arms terminating in primary amines[2]. When used as a crosslinker for electrophilic polymer backbones such as Hyaluronic Acid-NHS (HA-NHS) or multi-arm PEG-NHS, it offers three distinct mechanistic advantages:

  • Steric Decoupling: The PEG4 spacer arms extend the primary amines away from the central core. This flexibility drastically reduces steric hindrance during the nucleophilic acyl substitution reaction, ensuring a higher degree of crosslinking conversion compared to small-molecule diamines (e.g., ethylenediamine)[3].

  • Trifunctional Step-Growth: The three terminal primary amines act as a trifunctional node. When reacted with multi-functional HA-NHS, it forces a highly branched, 3D step-growth network that prevents phase separation and yields uniform viscoelastic properties[3].

  • Kinetic Control via pH: The causality of the gelation kinetics is strictly governed by the buffer pH. The primary amines of the PEG4 arms require an unprotonated state to act as nucleophiles, while the NHS esters are susceptible to rapid hydrolysis at basic pH. By strictly maintaining a pH of 7.4, we balance nucleophilicity with NHS stability, allowing for a controlled in situ gelation window of 2 to 5 minutes[4].

Quantitative Data: Gelation Kinetics & Modulus

The following table summarizes the tunable rheological properties of HA-NHS hydrogels crosslinked with Tri(Amino-PEG4-amide)-amine at 37°C in PBS (pH 7.4). By altering the polymer concentration and the stoichiometric ratio of NHS to Amine (Targeting 1:1 to 1:1.2), researchers can precisely decouple stiffness from polymer density[1].

HA-NHS Concentration (w/v)Tri(Amino-PEG4-amide)-amine (mM)Molar Ratio (NHS : NH₂)Gelation Time (Seconds)Storage Modulus G' (kPa)
2.0%5.5 mM1 : 1180 ± 151.2 ± 0.1
2.0%6.6 mM1 : 1.2145 ± 101.8 ± 0.2
4.0%11.0 mM1 : 190 ± 84.5 ± 0.3
4.0%13.2 mM1 : 1.265 ± 56.1 ± 0.4

Note: Data assumes a standard degree of substitution (DS) of 30% for the HA-NHS backbone.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol utilizes a dual-syringe in situ mixing method. This minimizes the exposure of any encapsulated biologics to localized high concentrations of crosslinking agents[4]. Furthermore, a post-gelation TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay step is included to self-validate the completion of the crosslinking reaction.

Phase 1: Reagent Preparation (Strict Temperature & Moisture Control)

Causality Check: NHS esters are highly moisture-sensitive. Reagents must be equilibrated to room temperature in a desiccator before opening to prevent condensation and premature hydrolysis.

  • Buffer Preparation: Prepare sterile Phosphate-Buffered Saline (PBS) without calcium or magnesium, adjusted precisely to pH 7.4.

  • Crosslinker Solution (Syringe A): Dissolve Tri(Amino-PEG4-amide)-amine in PBS (pH 7.4) to achieve a 22.0 mM stock solution. Due to the PEG backbone, this will yield a clear solution instantly[2].

  • Polymer Solution (Syringe B): Immediately before use, dissolve HA-NHS in PBS (pH 7.4) to a concentration of 8.0% (w/v). Vortex gently to avoid shear degradation of the HA backbone.

    • Critical Step: Proceed to Phase 2 within 10 minutes of this step to prevent NHS hydrolysis.

Phase 2: In Situ Dual-Syringe Crosslinking
  • Load 0.5 mL of the Tri(Amino-PEG4-amide)-amine solution into a 1 mL Luer-lock syringe (Syringe A).

  • Load 0.5 mL of the HA-NHS solution into a separate 1 mL Luer-lock syringe (Syringe B).

  • Connect both syringes to a sterile Y-connector equipped with a static mixing cannula.

  • Extrude the contents simultaneously into the target mold or tissue defect site. The final concentrations will halve (yielding 4.0% HA-NHS and 11.0 mM crosslinker).

  • Incubate at 37°C for 5 minutes to allow complete amide bond formation and network elongation.

Phase 3: System Validation (TNBSA Assay for Unreacted Amines)

Causality Check: A successful step-growth network should consume >95% of primary amines. Residual amines indicate either rapid NHS hydrolysis (failed pH control) or poor mixing.

  • Extract a 50 mg sample of the cured hydrogel and submerge it in 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add 0.25 mL of 0.01% (w/v) TNBSA solution.

  • Incubate at 37°C for 2 hours, protected from light.

  • Read absorbance of the supernatant at 335 nm against a Tri(Amino-PEG4-amide)-amine standard curve. Unreacted amine content should be <5% of the initial input.

Pathway Visualization

The following diagram maps the step-growth polymerization workflow, highlighting the transition from reactive precursors to a stable 3D network.

Workflow N1 HA-NHS Precursor (Electrophile) N3 Dual-Syringe Mixing (PBS pH 7.4, 37°C) N1->N3 N2 Tri(Amino-PEG4-amide)-amine (Nucleophile) N2->N3 N4 Amide Bond Formation (NHS Release) N3->N4 Rapid Kinetics N5 3D Hydrogel Network (Step-Growth Scaffold) N4->N5 Gelation Point

Workflow of HA-NHS and Tri(Amino-PEG4-amide)-amine step-growth hydrogel crosslinking.

References

  • National Institutes of Health (PMC). "Modular Poly(Ethylene Glycol) Scaffolds Provide the Ability to Decouple the Effects of Stiffness and Protein Concentration on PC12 Cells". URL:[Link][1]

  • MDPI. "Engineered Collagen Matrices". Materials. URL:[Link][3]

  • eScholarship. "Biomaterial engineering for cell transplantation". University of California. URL:[Link][4]

Sources

Application

Application Note: Optimization of NHS Ester Conjugation to Tri(Amino-PEG4-amide)-amine Scaffolds

Executive Summary Tri(Amino-PEG4-amide)-amine is a highly versatile, branched polyethylene glycol (PEG) scaffold utilized extensively in the design of multivalent[1], antibody-drug conjugates (ADCs), and dendrimeric drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tri(Amino-PEG4-amide)-amine is a highly versatile, branched polyethylene glycol (PEG) scaffold utilized extensively in the design of multivalent[1], antibody-drug conjugates (ADCs), and dendrimeric drug delivery systems. Featuring three terminal primary amines, this scaffold is structurally primed for rapid functionalization via N-hydroxysuccinimide (NHS) ester chemistry[2]. This application note details the optimal reaction conditions, mechanistic causality, and a self-validating protocol for achieving complete tri-functionalization of this scaffold.

Mechanistic Principles of NHS Ester Conjugation

The conjugation of an NHS ester to a primary amine proceeds via a [3]. The deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a leaving group[3],[4].

The efficiency of this bioconjugation is governed by a strict pH dependency, representing a kinetic competition between amine nucleophilicity and ester hydrolysis[5]:

  • Protonation (pH < 7.2): At lower pH values, the primary amines on the PEG scaffold are heavily protonated (-NH3+), rendering them non-nucleophilic and effectively halting the reaction[3],[5].

  • Hydrolysis (pH > 8.5): At elevated pH, the competing hydrolysis of the NHS ester accelerates exponentially. The is approximately 4 to 5 hours at pH 7.0 (0°C), but plummets to just 10 minutes at pH 8.6 (4°C)[4].

  • Optimal Window (pH 7.2 - 8.5): Buffers such as Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate within this range provide the ideal balance, maximizing amide bond formation while mitigating hydrolysis waste[3],[4].

Mechanism NHS NHS Ester + Tri(Amino-PEG4-amide)-amine LowPH pH < 7.2 Amine Protonation NHS->LowPH OptPH pH 7.2 - 8.5 Nucleophilic Attack NHS->OptPH HighPH pH > 8.5 Hydrolysis NHS->HighPH NoRxn No Reaction (Loss of Nucleophilicity) LowPH->NoRxn Product Stable Amide Bond (Tri-Conjugate) OptPH->Product Waste NHS Leaving Group + Carboxylate Waste HighPH->Waste

Mechanistic pathways of NHS ester conjugation demonstrating pH-dependent causality.

Quantitative Reaction Parameters

To achieve complete tri-functionalization of the Tri(Amino-PEG4-amide)-amine scaffold, stoichiometric excess and careful solvent management are required.

ParameterOptimal RangeMechanistic Rationale
Scaffold : Ligand Ratio 1 : 3.5 to 1 : 4.0Ensures complete saturation of all three primary amines; compensates for partial NHS ester hydrolysis in aqueous media.
Buffer pH 7.2 – 8.5Balances primary amine deprotonation (nucleophilicity) against the rate of NHS ester hydrolysis.
Organic Co-solvent 5% – 10% (v/v)Solubilizes hydrophobic NHS-ester ligands without denaturing aqueous reaction dynamics.
Temperature & Time 20–25°C for 1–2 hRapid kinetics at room temperature; alternatively, 4°C for 4–12 h minimizes hydrolysis for highly sensitive ligands.

Experimental Protocol: Tri-Functionalization Workflow

Self-Validating System: This protocol incorporates a mandatory pH verification step and a precise quenching mechanism to ensure the reaction is controlled, measurable, and reproducible.

Materials Required
  • Tri(Amino-PEG4-amide)-amine TFA salt[2].

  • NHS-Ester functionalized ligand (e.g., fluorophore, PROTAC warhead).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or PBS (pH 8.0 - 8.3)[5]. Crucial: Must be strictly amine-free (no Tris or Glycine)[6],[7].

  • Organic Solvent: High-quality, anhydrous DMF or DMSO[5].

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[3].

Step-by-Step Methodology
  • Scaffold Preparation: Dissolve the Tri(Amino-PEG4-amide)-amine in the Conjugation Buffer to a final concentration of 1-10 mg/mL[5].

    • Causality Check: Because the scaffold is often supplied as a[2], dissolving it can significantly lower the buffer's pH. You must verify and adjust the pH back to 8.0-8.3 using dilute NaOH before proceeding.

  • Ligand Preparation: Reconstitute the NHS-ester ligand in anhydrous DMF or DMSO immediately prior to use[7].

    • Causality Check: NHS esters are highly moisture-sensitive; pre-prepared stock solutions will undergo rapid hydrolysis and lose reactivity[6].

  • Reaction Initiation: Slowly add 3.5 to 4.0 molar equivalents of the NHS-ester solution to the aqueous scaffold solution under continuous vortexing or stirring[6]. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent precipitation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours[3].

  • Quenching: Add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

    • Causality Check: The high concentration of primary amines in Tris outcompetes the scaffold for any remaining unreacted NHS ester, halting the reaction at a precise timepoint and preventing unwanted side reactions during purification[4].

  • Purification: Isolate the tri-functionalized conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC)[3].

Workflow A Tri(Amino-PEG4-amide)-amine (Scaffold) C Amine-Free Buffer (pH 8.0 - 8.3) A->C B 3.5 - 4.0 eq. NHS-Ester (Ligand) B->C D Incubation (RT for 1-2h) C->D E Quenching (Tris/Glycine) D->E F Purification (HPLC / SEC) E->F

Step-by-step experimental workflow for the tri-functionalization of the PEG scaffold.

Troubleshooting & Causality Analysis

  • Incomplete Substitution (Yielding Mono- or Di-conjugates): Usually caused by NHS ester hydrolysis prior to reaction. Solution: Always use freshly prepared NHS ester. Furthermore, if using DMF, ensure it is strictly [5]. Dimethylamine (which gives degraded DMF a "fishy" odor) is a strong nucleophile that will rapidly consume your activated esters before they can react with the PEG scaffold[5].

  • Precipitation Upon Mixing: Caused by the low aqueous solubility of the chosen NHS-ester ligand. Solution: Increase the organic co-solvent up to 20% (if the downstream application tolerates it) or perform the reaction entirely in an organic phase (e.g., anhydrous DMF with N,N-Diisopropylethylamine (DIPEA) as an organic base).

References

  • Tri(Amino-PEG4-amide)-Amine TFA salt. CD Bioparticles.[Link]

  • PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. [Link]

Sources

Method

Amide bond formation techniques using Tri(Amino-PEG4-amide)-amine TFA

An In-Depth Technical Guide to Amide Bond Formation Using Tri(Amino-PEG4-amide)-amine TFA Authored by: A Senior Application Scientist Introduction: The Power of Branched PEG Linkers in Modern Bioconjugation In the landsc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Amide Bond Formation Using Tri(Amino-PEG4-amide)-amine TFA

Authored by: A Senior Application Scientist

Introduction: The Power of Branched PEG Linkers in Modern Bioconjugation

In the landscape of advanced drug development, particularly in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct.[1][2][3] Tri(Amino-PEG4-amide)-amine is a branched polyethylene glycol (PEG) linker that offers a unique trifunctional architecture.[4][5] Its structure, featuring three terminal primary amine groups extending from a central core via hydrophilic PEG4 arms, provides a powerful platform for attaching multiple copies of a molecule to a single point, thereby increasing payload capacity or modulating the multivalency of a targeting ligand.[4][6]

This molecule is typically supplied as a trifluoroacetic acid (TFA) salt, which enhances its stability and simplifies handling.[4] The presence of the TFA salt necessitates a key experimental step—neutralization—to deprotonate the primary amines, rendering them nucleophilic and ready for reaction.[7]

This guide provides a comprehensive overview of the principles and detailed protocols for forming stable amide bonds using Tri(Amino-PEG4-amide)-amine TFA. We will delve into the mechanisms of common coupling reagents, present step-by-step experimental workflows, offer strategies for characterization and troubleshooting, and provide field-proven insights to ensure the successful synthesis of your target bioconjugates.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The formation of an amide bond between a carboxylic acid (-COOH) and a primary amine (-NH₂) is not a spontaneous reaction at ambient temperatures. The hydroxyl group of the carboxylic acid must first be converted into a good leaving group. This "activation" step is the cornerstone of modern amide coupling chemistry and is typically mediated by specialized reagents.[8][9][10] Understanding the mechanism of these reagents is crucial for optimizing reaction conditions and achieving high yields.

Carbodiimide Chemistry: The EDC/NHS System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is a workhorse in bioconjugation.[11] Its mechanism proceeds in two stages:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid.[11]

  • Stabilization and Coupling: To prevent hydrolysis and improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is included.[7] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester. This semi-stable ester can then be efficiently attacked by a primary amine (such as those on the Tri(Amino-PEG4-amide)-amine linker) to form the desired amide bond, releasing NHS as a byproduct.

EDCNHS_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS - EDC Byproduct Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis H₂O Amine Linker-NH₂ (Amine) Amide_Bond R-CO-NH-Linker (Amide Bond) Amine->Amide_Bond NHS NHS NHS->NHS_Ester NHS_Ester->Amide_Bond + Linker-NH₂ - NHS

Caption: EDC/NHS-mediated amide bond formation workflow.

Uronium/Aminium Salt Chemistry: The HATU Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, rapid kinetics, and ability to suppress racemization, especially in peptide synthesis.[12][13] Its mechanism involves the following steps, which require a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA):

  • Carboxylate Formation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[12]

  • Active Ester Formation: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester. This intermediate is significantly more reactive than an NHS-ester.[12][14][15] The superiority of HATU is often attributed to the 7-azabenzotriazole (HOAt) leaving group, which provides anchimeric assistance during the subsequent aminolysis step.[13]

  • Coupling: The primary amine rapidly attacks the OAt-active ester to form the final amide bond.[15]

HATU_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) Carboxylic_Acid->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - Tetramethylurea HATU HATU HATU->OAt_Ester Amide_Bond R-CO-NH-Linker (Amide Bond) OAt_Ester->Amide_Bond + Linker-NH₂ - HOAt Amine Linker-NH₂ (Amine) Amine->Amide_Bond Side_Reaction Guanidinylation (Side Reaction) Amine->Side_Reaction + Excess HATU

Caption: HATU-mediated amide bond formation workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conjugating a carboxyl-containing molecule to Tri(Amino-PEG4-amide)-amine TFA.

Protocol 1: Conjugation of a Carboxylated Small Molecule Payload

This protocol details the coupling of a small molecule containing a single carboxylic acid to one of the three primary amine groups on the linker. This is a foundational step for creating more complex molecules.

Critical First Step: Neutralization of TFA Salt The Tri(Amino-PEG4-amide)-amine is supplied as a TFA salt, meaning the primary amines are protonated (R-NH₃⁺). To make them nucleophilic (R-NH₂), they must be deprotonated with a base.[7] This is achieved by adding a non-nucleophilic base like DIPEA or triethylamine (TEA) to the reaction mixture. A molar excess of base relative to the linker is required.

Protocol 1A: Using EDC/NHS Chemistry

  • Rationale: This method is robust, widely used, and the reagents are less sensitive than HATU, making it a reliable choice for many applications.

  • Materials and Reagents:

    • Tri(Amino-PEG4-amide)-amine TFA (MW: 1002.12 g/mol )[16]

    • Carboxylated Payload (Your molecule of interest)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)

    • N-hydroxysuccinimide (NHS)

    • N,N-diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for activation)

    • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4 for coupling)

    • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

    • Reverse-Phase HPLC (RP-HPLC) for purification

  • Step-by-Step Procedure:

    • Reagent Preparation:

      • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation, especially for EDC and NHS.[7]

      • Prepare fresh solutions of EDC and NHS in anhydrous DMF or reaction buffer immediately before use. Do not store stock solutions.[7][17]

    • Activation of Carboxylated Payload:

      • Dissolve the carboxylated payload in anhydrous DMF.

      • Add NHS (1.2 molar equivalents relative to the payload).

      • Add EDC (1.2 molar equivalents relative to the payload).

      • Gently mix and incubate for 15-30 minutes at room temperature. This forms the NHS-ester of your payload.

    • Conjugation Reaction:

      • In a separate vial, dissolve Tri(Amino-PEG4-amide)-amine TFA in anhydrous DMF.

      • Add DIPEA (3-4 molar equivalents relative to the linker) to neutralize the TFA salt and ensure the amines are deprotonated.

      • Add the activated payload solution (from step 2) to the linker solution. A 3- to 5-fold molar excess of the activated payload relative to the linker is a good starting point to favor mono-conjugation.

      • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

    • Quenching:

      • Add a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to cap any unreacted NHS-esters.[7]

      • Incubate for 15-30 minutes at room temperature.

    • Purification:

      • Purify the crude reaction mixture using RP-HPLC to separate the desired conjugate from unreacted starting materials and byproducts.

Protocol 1B: Using HATU Chemistry

  • Rationale: HATU is ideal for sterically hindered substrates or when rapid, high-efficiency coupling is paramount. It is generally more potent than EDC/NHS.[18]

  • Materials and Reagents:

    • Tri(Amino-PEG4-amide)-amine TFA (MW: 1002.12 g/mol )[16]

    • Carboxylated Payload

    • HATU

    • N,N-diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Quenching solution (e.g., water or saturated ammonium chloride)

    • Reverse-Phase HPLC (RP-HPLC) for purification

  • Step-by-Step Procedure:

    • Reagent Preparation:

      • Ensure all reagents and glassware are dry. HATU is moisture-sensitive.

      • Dissolve the carboxylated payload (1 equivalent) in anhydrous DMF.

      • Add HATU (1.1 equivalents) to the solution.

      • Add DIPEA (2-3 equivalents) to the solution. This deprotonates the carboxylic acid.

    • Activation:

      • Allow the activation mixture to pre-incubate for 5-10 minutes at room temperature. This generates the OAt-active ester.

    • Conjugation Reaction:

      • In a separate vial, dissolve Tri(Amino-PEG4-amide)-amine TFA in anhydrous DMF.

      • Add DIPEA (3-4 molar equivalents relative to the linker) to this solution to neutralize the TFA salt.

      • Add the pre-activated payload solution (from step 2) to the linker solution.

      • Incubate for 1-4 hours at room temperature.[12] Monitor reaction progress by LC-MS if possible.

    • Work-up and Purification:

      • Quench the reaction by adding a small amount of water.

      • Dilute the mixture with an appropriate solvent system and purify directly using RP-HPLC.

Protocol 2: Direct Conjugation to a Protein via Carboxyl Groups

This protocol describes the coupling of the linker's primary amines to the carboxylic acid groups on a protein's aspartic acid (Asp) or glutamic acid (Glu) residues using EDC/NHS chemistry.

  • Materials and Reagents:

    • Protein/Antibody of interest (in an amine-free buffer like PBS or MES)

    • Tri(Amino-PEG4-amide)-amine TFA

    • EDC-HCl

    • Sulfo-NHS (water-soluble analog of NHS)

    • Activation Buffer (0.1 M MES, 150 mM NaCl, pH 6.0)

    • Conjugation Buffer (PBS, pH 7.4)

    • Quenching Buffer (1 M Tris-HCl, pH 8.0)

    • Desalting columns or Size Exclusion Chromatography (SEC) system for purification

  • Step-by-Step Procedure:

    • Buffer Exchange:

      • Ensure the protein is in an amine-free buffer (e.g., Activation Buffer). Buffers like Tris will compete for the reaction.[17] Use a desalting column for buffer exchange.[19]

      • Adjust protein concentration to 2-10 mg/mL.[20]

    • Activation of Protein Carboxyl Groups:

      • Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer.

      • Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.[7]

      • Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Purification of Activated Protein (Optional but Recommended):

      • Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with cold PBS (pH 7.4). This prevents EDC from cross-linking the linker to itself.

    • Conjugation with Linker:

      • Dissolve Tri(Amino-PEG4-amide)-amine TFA in PBS (pH 7.4).

      • Add a 10- to 20-fold molar excess of the linker solution to the activated (and purified) protein.

      • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Quenching:

      • Add Quenching Buffer to a final concentration of 50 mM to cap any remaining activated carboxyl groups.

      • Incubate for 30 minutes.

    • Purification of the Final Conjugate:

      • Purify the final conjugate using SEC or a desalting column to remove unreacted linker and byproducts.[19][21]

Data Presentation & Characterization

Thorough characterization is essential to confirm successful conjugation and determine the quality of the product.[1][3]

Comparative Summary of Reaction Parameters
ParameterProtocol 1A: EDC/NHSProtocol 1B: HATUProtocol 2: Protein Conjugation
Coupling Reagent EDC / NHSHATUEDC / Sulfo-NHS
Base Required DIPEA / TEA (for linker)DIPEA / TEANone for activation; base may be needed if linker TFA salt is not pre-neutralized
Solvent Anhydrous DMFAnhydrous DMFAqueous Buffers (MES, PBS)
Stoichiometry 1.2 eq. EDC/NHS to acid1.1 eq. HATU to acid50-100x excess EDC/Sulfo-NHS to protein
pH (Activation) ~6.0 (for protein)N/A (aprotic)6.0
pH (Coupling) N/A (aprotic)N/A (aprotic)7.2 - 8.0
Reaction Time 2-4 hours1-4 hours2 hours
Key Advantage Cost-effective, robustHigh efficiency, fastWell-established for biologics
Essential Analytical Techniques
  • Mass Spectrometry (MS): The most direct way to confirm conjugation. ESI-MS or MALDI-TOF can precisely measure the mass of the final product, confirming the addition of the payload or linker.[7][22]

  • High-Performance Liquid Chromatography (HPLC):

    • RP-HPLC: Used to assess the purity of small molecule conjugates and separate them from starting materials.[22]

    • Size Exclusion Chromatography (SEC): Essential for protein conjugates to check for aggregation and to separate the larger conjugate from the smaller, unreacted linker.[7][23]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, a successful reaction will show a shift to a higher molecular weight on the gel compared to the unconjugated protein.

Troubleshooting Common Issues

Bioconjugation workflows can sometimes yield suboptimal results. Here are strategies to address common challenges.[24]

ProblemPossible Cause(s)Recommended Solution(s)
Low/No Conjugation Efficiency Reagent Inactivity: EDC, NHS, and HATU are moisture-sensitive and can hydrolyze.[7]Use fresh reagents from a desiccator. Prepare solutions immediately before use.[7]
Incorrect pH: For EDC/NHS protein reactions, activation is optimal at pH ~6.0, while coupling is better at pH 7.2-8.0.Use a two-buffer system. Verify the final pH of the reaction mixture after adding all components.[25]
Protonated Amine: The TFA salt on the linker renders the amines non-nucleophilic.Ensure sufficient non-nucleophilic base (e.g., DIPEA) is added to deprotonate the amines.
Buffer Interference: Amine-containing buffers (Tris, glycine) or carboxylate buffers compete with the reaction.[17]Perform buffer exchange into a non-interfering buffer like PBS, MES, or HEPES before starting the reaction.[7]
Protein Aggregation High Protein Concentration: Can promote self-association.[25]Perform the reaction at a lower protein concentration (e.g., < 5 mg/mL).
Hydrophobicity: The attached payload or linker may increase the overall hydrophobicity of the protein.Optimize the molar ratio of linker to protein to avoid over-labeling. Consider including solubility enhancers like arginine in the buffer.
Side Reactions HATU Guanidinylation: Excess HATU can react with the primary amine, capping it with a guanidinium group.[12]Avoid using a large excess of HATU. Use a stoichiometry close to 1:1 with the carboxylic acid.
NHS-Ester Hydrolysis: The activated ester intermediate is susceptible to hydrolysis, especially at high pH.Add the amine component promptly after the activation step. Perform reactions at 4°C to slow hydrolysis if longer reaction times are needed.

Conclusion

Tri(Amino-PEG4-amide)-amine TFA is a versatile and powerful tool for constructing complex, multi-functional bioconjugates. A successful outcome hinges on a solid understanding of amide bond formation chemistry, careful selection of coupling reagents, and meticulous execution of experimental protocols. By paying close attention to reagent stability, reaction stoichiometry, pH control, and post-conjugation purification, researchers can effectively leverage the unique trivalent structure of this linker to advance the development of next-generation therapeutics and research tools.

References

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

  • Sino Biological. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]

  • ADC Review / Journal of Antibody-drug Conjugates. (2025, July). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. DOI:10.14229/jadc.2025.07.15.001. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • ADC Review / Journal of Antibody-drug Conjugates. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • ACS Publications. (2021, November 14). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

  • ACS Publications. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2011, August 19). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Retrieved from [Link]

  • Morpurgo, M., & Veronese, F. M. (2013). Conjugates of Peptides and Proteins to Polyethylene Glycols. In Methods in Molecular Biology (Vol. 283). Humana Press. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Tri(Amino-PEG4-amide)-Amine TFA salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow for Synthesis, Purification, and Characterization of Conjugates. Retrieved from [Link]

  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]

  • MDPI. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]

  • Precise PEG LLC. (n.d.). Tri(Amino-PEG4-amide)-amine TFA salt. Retrieved from [Link]

  • arXiv. (2024, October 9). Fluid flow generates bacterial conjugation hotspots by increasing the rate of shear-driven cell-cell encounters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Bioconjugation. PMC. Retrieved from [Link]

Sources

Application

Step-by-step guide for PEGylating proteins with branched PEG amines

Application Note & Protocol Topic: A Step-by-Step Guide for PEGylating Proteins with Branched PEG Amines Audience: Researchers, scientists, and drug development professionals. Abstract Protein PEGylation, the covalent at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for PEGylating Proteins with Branched PEG Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a leading strategy for enhancing the therapeutic properties of biopharmaceuticals.[1][2] This modification can significantly improve a protein's solubility, in-vivo stability, and circulation half-life while reducing its immunogenicity and susceptibility to proteolytic degradation.[3][4][5] Branched PEG derivatives, in particular, offer distinct advantages, providing a larger hydrodynamic radius and more effective surface shielding from a single attachment point compared to their linear counterparts.[3][6][7] This guide provides a detailed, step-by-step protocol for the successful PEGylation of proteins using amine-reactive branched PEGs, focusing on the widely used N-hydroxysuccinimide (NHS) ester chemistry. It covers critical aspects from reaction optimization and execution to purification and characterization, underpinned by field-proven insights to ensure a robust and reproducible workflow.

Introduction: The Rationale for Branched PEGylation

The primary goal of PEGylation is to increase the hydrodynamic size of a therapeutic protein, which reduces its renal clearance rate and extends its circulation time.[3][4] The flexible, hydrophilic PEG chains also create a shield around the protein, masking epitopes to reduce immunogenicity and sterically hindering the approach of proteolytic enzymes.[3][6]

While linear PEGs have been used successfully for decades, branched PEGs offer enhanced pharmacological benefits. Comprised of two PEG chains linked to a single reactive group, branched PEGs (often denoted as Y-shaped or U-shaped) provide:

  • Greater Steric Shielding: The branched structure more effectively masks the protein surface, offering superior protection against proteolysis and immune recognition.[5][6][7]

  • Higher Apparent Molecular Weight: A single conjugation event with a 40 kDa branched PEG can achieve a similar hydrodynamic volume to conjugating two or more linear PEGs, simplifying the reaction and resulting in a more homogenous product.[3]

  • Potentially Reduced Impact on Bioactivity: The bulky nature of branched PEGs can lead to increased selectivity for more sterically available amines on the protein surface, potentially avoiding modification of residues near the active site.[8][9]

This guide focuses on the most common amine-PEGylation strategy: the reaction of a PEG-NHS ester with the primary amines on a protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[4][10]

Principle: The Chemistry of Amine-Reactive PEGylation

The conjugation is based on the acylation of primary amines by a PEG activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the unprotonated primary amine via nucleophilic attack, forming a stable, covalent amide bond and releasing the NHS leaving group.[11][12][13]

G cluster_process Reaction Conditions Protein Protein-NH₂ (Lysine or N-terminus) Conditions pH 7.0 - 9.0 Room Temp or 4°C Protein->Conditions PEG_NHS Branched PEG-O-C(=O)-NHS (PEG-NHS Ester) PEG_NHS->Conditions PEG_Protein Branched PEG-C(=O)-NH-Protein (Stable Amide Bond) Conditions->PEG_Protein NHS NHS (Byproduct) Conditions->NHS

Figure 1: Reaction scheme for protein PEGylation using a branched PEG-NHS ester.

The reaction rate is highly pH-dependent. The target primary amines must be in their unprotonated, nucleophilic state to react. Since the pKa of the ε-amino group of lysine is ~9.3-9.5 and the N-terminal α-amino group is ~7.6-8.0, the reaction is typically performed in a pH range of 7.0 to 9.0.[4][14]

Process Optimization: Key Parameters and Their Impact

Achieving the desired degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated) while preserving protein activity requires careful optimization.[15][16] A Design of Experiments (DOE) approach is highly recommended to efficiently screen and identify optimal conditions.

Table 1: Critical Parameters for Optimizing Protein PEGylation

Parameter Typical Range Rationale & Causality Potential Issues
pH 7.0 - 9.0 The reaction rate increases with pH as more amino groups are deprotonated. Lower pH (e.g., 7.0) can favor N-terminal modification due to its lower pKa.[17][18] Higher pH increases reactivity but also the rate of NHS ester hydrolysis.[19] High pH can decrease protein stability and increase the rate of PEG reagent hydrolysis, reducing yield.[13]
PEG:Protein Molar Ratio 2:1 to 50:1 This is a primary driver for the degree of PEGylation.[15] A higher ratio increases the probability of multiple PEG chains attaching to a single protein molecule. A high excess can lead to over-PEGylation, loss of activity, and protein aggregation.[19][20] It also makes purification more challenging.
Protein Concentration 1 - 20 mg/mL Higher protein concentrations can increase reaction efficiency.[6] Very high concentrations (>20 mg/mL) can promote intermolecular cross-linking and aggregation, especially if the PEG reagent has bifunctional impurities.[19][20]
Reaction Temperature 4°C to 25°C (Room Temp) Lower temperatures (4°C) slow the reaction but can be crucial for maintaining the stability of sensitive proteins. Room temperature increases the reaction rate.[19] Higher temperatures can lead to protein denaturation and aggregation.[17]
Reaction Time 30 min to Overnight Must be sufficient for the reaction to proceed to the desired extent. Longer times can lead to a higher degree of modification.[18] Prolonged reaction times can increase protein degradation, aggregation, and heterogeneity of the product.[6][17]

| Buffer Composition | Phosphate, HEPES, Bicarbonate/Carbonate, Borate | The buffer must be free of primary amines (e.g., Tris, Glycine) which would compete with the protein for reaction with the PEG-NHS ester.[21] | Suboptimal buffer choice can affect protein stability and solubility.[19] |

Experimental Protocol: PEGylation with Branched Y-NHS-40K

This protocol provides a general method for PEGylating a model protein with a 40 kDa Y-shaped branched PEG-NHS ester. It should be used as a starting point for optimization.

4.1. Materials and Equipment

  • Protein: Protein of interest (e.g., >2 mg/mL)

  • PEG Reagent: Y-shape PEG NHS Ester, MW 40,000 (e.g., Y-NHS-40K)[8]

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (or other suitable amine-free buffer)

  • Reagent Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5

  • Equipment: Stir plate and micro-stir bars, pH meter, analytical balance, reaction vessels (e.g., glass vials), purification and analysis equipment (see Sections 5 & 6).

4.2. Reagent Preparation

  • Buffer Exchange (Critical): If your protein is stored in a buffer containing primary amines (like Tris), it must be exchanged into the amine-free Reaction Buffer. This can be done via dialysis or using a desalting column.

  • Protein Solution: Prepare the protein solution in the Reaction Buffer at the desired concentration (e.g., 5 mg/mL).

  • PEG Stock Solution: Equilibrate the PEG-NHS ester reagent to room temperature before opening the container to prevent moisture condensation. Immediately before use , prepare a concentrated stock solution (e.g., 100 mg/mL) by dissolving the required amount of Y-NHS-40K in anhydrous DMSO.[2][8] NHS esters are moisture-sensitive and will hydrolyze rapidly in aqueous solutions.

4.3. PEGylation Reaction

  • Initiate Reaction: Place the protein solution in a glass vial with a small stir bar on a stir plate at the desired temperature (e.g., room temperature).

  • Add PEG Reagent: While the protein solution is gently stirring, slowly add the calculated volume of the PEG stock solution. For a starting point, use a 5- to 10-fold molar excess of PEG to protein.[8]

  • Incubation: Allow the reaction to proceed with gentle stirring. A typical reaction time is 1 hour at room temperature or 2-4 hours at 4°C.[2][9] Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 120 min) for analysis by SDS-PAGE.

4.4. Reaction Quenching

  • Stop the Reaction: To stop the reaction and consume any unreacted PEG-NHS ester, add the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

4.5. Purification and Storage

  • Purify: Immediately proceed to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and native protein (see Section 5).

  • Store: Store the purified conjugate in a suitable buffer at 4°C (short-term) or frozen at -80°C (long-term). The addition of cryoprotectants like glycerol may be necessary.

Purification of PEGylated Proteins

The heterogeneity of the reaction mixture necessitates a robust purification strategy.[22] Chromatographic methods are most commonly employed, separating species based on differences in size, charge, or hydrophobicity.

  • Size-Exclusion Chromatography (SEC): This is the most effective and widely used method for this application.[22][] SEC separates molecules based on their hydrodynamic radius. The larger PEGylated conjugates will elute earlier than the smaller, unreacted native protein. It is also excellent for removing excess low molecular weight PEG reagent and aggregates.[1][]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on net surface charge.[] PEGylation masks the positive charges of lysine residues, reducing the protein's overall pI.[22][] Therefore, in cation-exchange chromatography, the PEGylated species will elute at a lower salt concentration than the native protein.[17] This technique is particularly powerful for separating mono-, di-, and multi-PEGylated isomers from each other.[22][24]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step, separating isoforms based on subtle differences in hydrophobicity.[][25]

Characterization and Quality Control

A multi-faceted analytical approach is essential to confirm the success of the conjugation and ensure the quality of the final product.[1][26]

G Start PEGylation Reaction Mixture Purification Purification (SEC / IEX) Start->Purification SDS_PAGE SDS-PAGE (Purity & MW Shift) Purification->SDS_PAGE Initial Screen HPLC HPLC (SEC/RP) (Purity, Aggregation, Degree of PEGylation) Purification->HPLC Quantitative Activity Biological Activity Assay (Functional Integrity) Purification->Activity MS Mass Spectrometry (Definitive MW, Degree of PEGylation) HPLC->MS Confirmation Final Characterized PEG-Protein MS->Final Activity->Final

Figure 2: General workflow for the purification and characterization of PEGylated proteins.

Key Analytical Techniques:

  • SDS-PAGE: A simple, rapid method to visually confirm an increase in molecular weight, indicating successful PEGylation. It provides a qualitative assessment of purity and the distribution of different PEGylated species.[1]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for quantitative analysis.[1][27]

    • SEC-HPLC: Quantifies the purity of the conjugate and detects the presence of aggregates or unreacted protein.[1]

    • RP-HPLC: Can often resolve species with different degrees of PEGylation and separate positional isomers.[]

  • Mass Spectrometry (MS): Provides the most definitive characterization.[1]

    • MALDI-TOF or ESI-MS: Accurately determines the molecular weight of the conjugate, allowing for precise calculation of the degree of PEGylation (i.e., the number of PEG chains attached per protein).[28]

  • Biological Activity Assay: A critical final step to ensure that the PEGylation process has not significantly compromised the protein's therapeutic function. A reduction in in-vitro activity is common and often offset by the improved in-vivo half-life.[3]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Protein PEGylation

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield Hydrolyzed/Inactive PEG Reagent: NHS esters are moisture sensitive. Use a fresh vial of high-quality PEG reagent. Prepare stock solutions in anhydrous solvent immediately before use.[19]
Suboptimal pH: Reaction is too slow at low pH. Increase the reaction pH in small increments (e.g., from 7.5 to 8.0). Ensure pH is optimal for both reactivity and protein stability.[19]
Insufficient Molar Ratio: Not enough PEG reagent to drive the reaction. Increase the molar excess of the PEG reagent (e.g., from 5:1 to 20:1).[19]
Protein Aggregation High Protein Concentration: Increases likelihood of intermolecular interactions. Reduce the protein concentration in the reaction mixture.[19][20]
Suboptimal Buffer Conditions: pH is near the protein's isoelectric point (pI) or buffer lacks stabilizing salts. Screen different buffer systems and ensure the pH is well away from the pI.[19] Consider adding stabilizing excipients (e.g., arginine, sorbitol).[20]
Bifunctional Impurities: Presence of diol in the PEG reagent can cause cross-linking. Use high-purity, monofunctional PEG reagents.[20]
High Heterogeneity (Multiple PEG species) High Molar Ratio or pH: Conditions are too aggressive, leading to multiple modifications. Reduce the PEG:protein molar ratio and/or lower the reaction pH to decrease the reaction rate and improve control.[4]

| | Long Reaction Time: Reaction has proceeded too far. | Perform a time-course experiment and analyze by SDS-PAGE or HPLC to find the optimal reaction time that maximizes the desired species.[18] |

Conclusion

The PEGylation of proteins with branched PEG amines is a powerful technique for creating superior biotherapeutics. Success hinges on a systematic approach that combines an understanding of the underlying reaction chemistry with empirical optimization of key process parameters. By carefully controlling the reaction conditions, employing robust purification strategies, and utilizing a comprehensive suite of analytical techniques, researchers can reproducibly generate well-characterized, homogenous PEG-protein conjugates with enhanced pharmacological properties. This guide serves as a foundational framework to navigate the complexities of the PEGylation process, enabling the development of next-generation protein-based medicines.

References

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024). Frontiers in Pharmacology.
  • The case for protein PEGylation. (n.d.). Creative PEGWorks.
  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (2012). Thermo Fisher Scientific.
  • Modeling and Optimization of Protein PEGylation. (2016). Industrial & Engineering Chemistry Research - ACS Publications.
  • PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
  • A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry. (n.d.). Benchchem.
  • Purification and Production of Pegylated Proteins using Membrane Processes. (n.d.). Blacklight.
  • Technical Support Center: Troubleshooting Aggregation During Protein PEGylation. (n.d.). Benchchem.
  • Technical Support Center: Optimizing PEGylated Protein Solubility. (n.d.). Benchchem.
  • Purification of pegylated proteins. (n.d.). PubMed.
  • Optimization of a PEGylation Reaction Using Design of Experiments (DOE). (n.d.). Contentstack.
  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (n.d.). Springer Nature Experiments.
  • Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. (n.d.). PubMed.
  • Site-Specific PEGylation of Therapeutic Proteins. (2015). MDPI.
  • 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. (2025). Creative PEGWorks.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • Common challenges in PEGylation and how to solve them. (n.d.). Benchchem.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). Frontiers.
  • PEGylation to Improve Protein Stability During Melt Processing. (n.d.). PMC - NIH.
  • Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. (n.d.). PMC.
  • PEGylation and its impact on the design of new protein-based medicines. (n.d.). Ovid.
  • PEGylation Chemistry. (n.d.). Creative PEGWorks.
  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (n.d.). PMC.
  • A Comparative Guide to Protein PEGylation: Case Studies and Performance of mPEG-NHS Esters. (n.d.). Benchchem.
  • Protein PEGylation Process: An overview of chemistry. (2010). European Pharmaceutical Review.
  • Site-specific PEGylation of Proteins: Recent Developments. (2014). The Journal of Organic Chemistry - ACS Publications.
  • PEGylation and PEGylation Reagents. (2021). BroadPharm.
  • Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. (2024). JenKem Technology.
  • Application Instructions for Y-PEG-NHS-40K for Amine PEGylation. (n.d.). Sigma-Aldrich.
  • Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019). PubMed.
  • Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019). ResearchGate.
  • Peptide and protein PEGylation: a review of problems and solutions. (2001). PubMed.
  • Peptide and protein PEGylation: a review of problems and solutions. (n.d.). Creative PEGWorks.
  • Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules. (n.d.). ResearchGate.
  • Product development issues for PEGylated proteins. (n.d.). Accurate Data. Precision Medicine..
  • PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim.
  • A method for rapid detection of modification degree of polyethylene glycol-modified protein intermediates. (n.d.). Google Patents.
  • Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. (n.d.). PMC.
  • Application Notes and Protocols: A Step-by-Step Guide to Protein PEGylation with Amino-PEG8-Amine. (n.d.). Benchchem.
  • A Practical Synthesis of Nϵ-Monomethoxypoly(ethylene glycol)carbonyl-l-lysine Hydrochloride: A Precursor to Chiral and Mixed Branched Pegylated Reagents. (2009). Macromolecules - ACS Publications.
  • Lysine PEG Lysine. (n.d.). Nanocs.
  • Instructions for the use of (PEG)n-Amine Reagents. (n.d.). BroadPharm.
  • PEGylation of Biologics. (2013). BioProcess International.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aggregation in Tri(Amino-PEG4-amide)-amine Conjugation

Overview Tri(Amino-PEG4-amide)-amine is a highly versatile, branched polyethylene glycol (PEG) derivative containing three reactive primary amino groups. It is widely used as a linker in the synthesis of proteolysis-targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Tri(Amino-PEG4-amide)-amine is a highly versatile, branched polyethylene glycol (PEG) derivative containing three reactive primary amino groups. It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs)[1][2], nanoparticle functionalization, and complex bioconjugation workflows. However, because it is a polyamine, reacting it with multi-valent electrophiles (such as N-hydroxysuccinimide (NHS) esters or EDC-activated carboxyls) frequently leads to unintended inter-molecular cross-linking and severe aggregation[3][4].

This guide provides a mechanistic framework and self-validating protocols to prevent aggregation and ensure monodisperse conjugation.

Visualizing the Causality of Aggregation

Mechanism PEG Tri(Amino-PEG4-amide)-amine (3 Primary Amines) SubOpt Suboptimal Conditions (Low PEG Ratio, High Conc.) PEG->SubOpt Opt Optimized Conditions (High PEG Excess, Dilute) PEG->Opt Target NHS-Activated Target (Multi-valent) Target->SubOpt Target->Opt Crosslink Inter-molecular Cross-linking SubOpt->Crosslink Cap Rapid Target Capping Opt->Cap Agg AGGREGATION (Insoluble Network) Crosslink->Agg Stable STABLE CONJUGATE (Monodisperse) Cap->Stable

Caption: Mechanism of aggregation vs. stable conjugation in branched PEG amine reactions.

Core Diagnostics: Why is Aggregation Occurring? (FAQ)

Q1: My protein/nanoparticle aggregates immediately upon adding Tri(Amino-PEG4-amide)-amine. What is the mechanistic cause? A: Immediate aggregation is typically driven by rapid inter-molecular cross-linking[5]. Because Tri(Amino-PEG4-amide)-amine is trifunctional, a single PEG molecule can covalently bridge up to three different NHS-activated proteins or particles[4]. High local concentrations at the site of addition exacerbate this. Furthermore, conjugating amines to surface carboxyls neutralizes the target's surface charge, reducing electrostatic repulsion and triggering hydrophobic collapse[6].

Q2: How should I adjust the molar ratio to prevent this cross-linking? A: Counterintuitively, to prevent cross-linking with a multi-arm linker, you must use a massive molar excess of the PEG reagent relative to the activated target[5]. By flooding the system with Tri(Amino-PEG4-amide)-amine, each activated ester on the target reacts with a separate PEG molecule. This rapidly caps the target, leaving the remaining arms of the attached PEG unreacted rather than bridging to another target molecule[5].

Q3: What buffer conditions are optimal for maintaining solubility while ensuring reactivity? A: NHS ester reactions require unprotonated amines, meaning the pH must be slightly basic (7.2–8.5)[][8]. However, buffers containing primary amines (e.g., Tris or glycine) must be strictly avoided as they will compete for the NHS esters[8][9]. Use non-nucleophilic buffers like 0.1 M Sodium Bicarbonate or HEPES[10]. If the target is prone to hydrophobic aggregation upon PEGylation, adding stabilizing excipients (e.g., 0.05% Tween-80, sucrose, or trehalose) can shield exposed hydrophobic patches[2][9].

Q4: Does the solvent used for the PEG reagent matter? A: Yes. NHS esters are hydrolytically labile, with half-lives of 1–2 hours at neutral pH[]. Tri(Amino-PEG4-amide)-amine should be prepared as a concentrated stock in anhydrous DMSO or DMF[8][10]. Introducing water into the stock will prematurely hydrolyze any NHS-esters upon mixing. Ensure the final organic solvent concentration in the aqueous reaction does not exceed 5-10% to prevent solvent-induced protein denaturation[].

Quantitative Guidelines for Conjugation
ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact
Molar Ratio (PEG:Target) 1:1 to 5:120:1 to 50:1Low ratios promote inter-molecular cross-linking. High excess ensures rapid capping of all NHS esters[5].
Protein/Target Concentration > 5 mg/mL< 1 mg/mLHigh concentrations increase the probability of inter-molecular collisions, driving aggregation[9].
Reaction pH < 7.0 or > 9.07.2 – 8.5pH < 7.0 protonates amines (no reaction). pH > 9.0 causes rapid NHS hydrolysis[][8].
Buffer Composition Tris, Glycine, PBS (if pH < 7)0.1 M NaHCO₃ or HEPESPrimary amines in Tris/Glycine compete with the PEG reagent for NHS esters[8][9].
Excipients None0.05% Tween-80, SucroseExcipients shield exposed hydrophobic patches after surface charge neutralization[2][9].
Self-Validating Experimental Protocol

Workflow S1 1. Buffer Exchange (pH 7.2-8.5) S3 3. Dropwise Addition (Vigorous Mixing) S1->S3 S2 2. PEG Stock Prep (Anhydrous DMSO) S2->S3 S4 4. Reaction Quench (Ethanolamine) S3->S4 S5 5. SEC Purification (Remove HMW) S4->S5

Caption: Optimized self-validating workflow for Tri(Amino-PEG4-amide)-amine conjugation.

Step 1: Buffer Exchange & pH Validation Exchange the target molecule into 0.1 M Sodium Bicarbonate buffer.

  • Self-Validation: Pipette 25 µL of the eluate onto a pH strip (do not dip directly into the sample) to confirm the pH is exactly 8.0–8.5[11]. If the pH is too low, the amines will remain protonated and unreactive[8].

Step 2: Reagent Preparation Dissolve Tri(Amino-PEG4-amide)-amine in anhydrous DMSO to create a 20 mg/mL stock[2].

  • Self-Validation: The solution must be perfectly clear. Any cloudiness indicates moisture contamination or degraded reagent[11]. Use immediately; do not store aqueous aliquots[8].

Step 3: Dropwise Addition & Kinetic Monitoring Dilute the target protein/particle to < 1 mg/mL to reduce collision frequency[9]. Add the PEG stock dropwise under vigorous vortexing to prevent high local concentrations.

  • Self-Validation: Monitor the reaction visually or via dynamic light scattering (DLS) at 500 nm. The solution must remain optically clear. An increase in scattering (A500) indicates early-stage aggregation and cross-linking[6].

Step 4: Reaction Quenching Incubate for 1–2 hours at room temperature, then add 50 mM Tris or ethanolamine to consume any remaining unreacted NHS esters[9].

  • Self-Validation: The addition of the quencher should halt any further increase in molecular weight or turbidity.

Step 5: Purification & Quality Control Remove excess PEG and quenched byproducts using Size Exclusion Chromatography (SEC) or a desalting column[10].

  • Self-Validation: Analyze the fractions via SEC. A single, sharp peak indicates successful mono/oligo-conjugation. A high percentage of High Molecular Weight (HMW) species indicates the presence of soluble aggregates[5].

References
  • BenchChem. "Technical Support Center: Prevention of Protein Aggregation During PEGylation." 9

  • BenchChem. "Technical Support Center: Avoiding Protein Aggregation During PEGylation." 5

  • MDPI. "Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media." 6

  • MedChemExpress. "Tri(Amino-PEG4-amide)-amine | PROTAC Linkers." 2

  • Tebubio. "Tri(Amino-PEG4-amide)-amine." 1

  • ResearchGate. "PEG-coated red blood cells—simplifying blood transfusion in the new millenium?"3

  • BOC Sciences. "NHS Esters for Antibody Labeling."

  • Glen Research. "Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." 10

  • Sigma Aldrich. "Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides."11

  • Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." 8

  • Google Patents. "EP3065745B1 - Cross-linked resilin-containing materials." 4

Sources

Optimization

Technical Support Center: Purification of Tri(Amino-PEG4-amide)-amine Conjugates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic challenges associated with Tri(Amino-PEG4-amide)-amine (often sup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic challenges associated with Tri(Amino-PEG4-amide)-amine (often supplied as a TFA salt). This molecule is a highly polar, branched PEG-based scaffold widely used as a PROTAC linker and bioconjugation intermediate[1].

Because this molecule possesses a tripodal structure with multiple terminal primary amines and lacks a strong native UV chromophore[], standard purification methods often fail. This guide establishes self-validating workflows to isolate your target conjugates with high purity, explaining the thermodynamic and chemical causality behind every step.

Core Purification Methodologies

Selecting the correct chromatographic modality depends entirely on the physicochemical changes induced by your conjugation reaction.

A. Cation Exchange Chromatography (CEX)

Best for: Separating statistical mixtures of conjugates (mono-, di-, and tri-substituted isomers). The Causality: When reacting the three terminal primary amines of Tri(Amino-PEG4-amide)-amine with a payload, you generate a mixture of conjugation states. Reversed-Phase HPLC (RP-HPLC) often fails to resolve these because the addition of small payloads may not sufficiently alter the overall hydrophobicity of the massive PEG hydration sphere. However, each unreacted primary amine contributes a distinct positive charge at mildly acidic pH. The unconjugated linker carries a +3 charge, the mono-conjugate +2, the di-conjugate +1, and the fully reacted tri-conjugate is neutral (excluding the core tertiary amine). CEX exploits this exact charge differential, eluting species in strict order of their conjugation degree[3][4].

B. Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing

Best for: Purifying fully conjugated, hydrophobic PROTACs from unreacted payloads. The Causality: Unconjugated multi-arm PEGs are highly hydrophilic and will wash out in the void volume of standard C18 columns. However, once conjugated to hydrophobic ligands (e.g., thalidomide or VHL ligands), the molecule's hydrophobicity increases drastically[]. Because any unreacted amines will interact with residual silanols on the silica stationary phase (causing severe peak tailing), you must use an ion-pairing agent. Adding 0.1% Trifluoroacetic Acid (TFA) protonates the free amines and forms a neutral, hydrophobic ion-pair complex, driving the molecule into the C18 stationary phase and sharpening the elution peak[4].

C. Size Exclusion Chromatography (SEC)

Best for: Purifying Tri(Amino-PEG4-amide)-amine conjugated to large biomacromolecules (e.g., monoclonal antibodies). The Causality: When conjugating this linker to a protein, the mass difference between the unreacted PEG linker (~1 kDa) and the protein (>50 kDa) is massive. SEC separates molecules based strictly on their hydrodynamic radius[6]. It is the most thermodynamically gentle method, efficiently removing low molecular weight by-products and unreacted branched PEG without exposing the sensitive protein to organic solvents or extreme pH shifts[].

Purification Decision Workflow

G Start Tri(Amino-PEG4-amide)-amine Reaction Mixture Decision1 What is the target conjugate type? Start->Decision1 SmallMol Small Molecule (e.g., PROTACs) Decision1->SmallMol Protein Biomacromolecule (e.g., Antibodies) Decision1->Protein Decision2 What is the primary separation goal? SmallMol->Decision2 Method3 Size Exclusion (SEC) Removes free PEG Protein->Method3 Goal1 Separate Mono-, Di-, and Tri-conjugates Decision2->Goal1 Goal2 Remove Unreacted Hydrophobic Ligands Decision2->Goal2 Method1 Cation Exchange (CEX) Separates by + charge Goal1->Method1 Method2 RP-HPLC (C18) Requires 0.1% TFA Goal2->Method2

Workflow for selecting the optimal purification method for Tri(Amino-PEG4-amide)-amine conjugates.

Quantitative Method Comparison

Chromatography ModePrimary Separation MechanismResolution for Positional/Partial IsomersTypical Loading CapacityIdeal Use Case
RP-HPLC (C18) HydrophobicityLow to Moderate10–50 mg / injectionPurifying fully conjugated hydrophobic PROTACs.
CEX (Ion Exchange) Surface Charge (Free Amines)Very High 5–20 mg / injectionIsolating mono- vs. di- vs. tri-conjugates.
SEC (Size Exclusion) Hydrodynamic RadiusPoor (for small molecules)Volume-dependent (<5% CV)Removing unreacted linker from protein conjugates.
HILIC Polarity / Hydrogen BondingModerate1–10 mg / injectionPurifying unconjugated or highly polar intermediates.

Troubleshooting & FAQs

Q: My conjugate shows no retention on a C18 column and elutes entirely in the void volume. What is happening? A: The four PEG chains and multiple free amines create a massive hydration sphere, making the molecule too polar for standard C18 retention. Solution: You must increase the apparent hydrophobicity. Increase your ion-pairing agent (e.g., from 0.05% to 0.1% or 0.2% TFA). If it still fails to retain, switch to a polar-embedded C18 column (e.g., Waters XBridge Shield RP18) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain highly polar, PEGylated compounds.

Q: I am running RP-HPLC, but I see absolutely no peaks on my UV detector at 254 nm or 280 nm. Did my reaction fail? A: Not necessarily. Tri(Amino-PEG4-amide)-amine is an aliphatic polyether/polyamine; it completely lacks aromatic rings or conjugated pi-systems[]. Unless your attached payload has a strong chromophore, the conjugate is virtually invisible at standard UV wavelengths. Solution: Switch to an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index Detector (RID)[]. Alternatively, you can monitor at 210–214 nm to detect the amide bonds, though be aware that TFA mobile phases will cause baseline drift at this wavelength.

Q: Why is my product streaking terribly on normal phase silica TLC/Flash chromatography? A: Normal phase silica is highly acidic and packed with active silanol groups. The multiple basic primary amines on the Tri(Amino-PEG4-amide)-amine core will irreversibly bind to these silanols via strong hydrogen bonding and electrostatic interactions. Solution: Abandon normal phase silica. Use Reverse Phase (C18) flash chromatography, or if you must use normal phase, switch to basic alumina or pre-treat your silica with 1% triethylamine (TEA) to cap the active sites.

Step-by-Step Experimental Protocols

Protocol A: Preparative RP-HPLC for Hydrophobic PROTAC Conjugates

This protocol is self-validating: the low initial organic concentration ensures polar impurities elute early, while the acidic modifier ensures sharp peak shapes for any remaining basic amines.

  • System Preparation: Equip a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm, 100 Å). Ensure an ELSD or CAD detector is connected in-line if the payload lacks UV absorbance[].

  • Mobile Phase Formulation:

    • Buffer A: HPLC-grade Water + 0.1% v/v TFA.

    • Buffer B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Buffer A. If the sample is cloudy, add up to 10% DMSO or Acetonitrile until fully solubilized. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 5% B (washes out salts and unreacted PEG).

    • 5–35 min: Linear gradient from 5% B to 95% B (elutes conjugates based on the number of hydrophobic payloads attached).

    • 35–40 min: Isocratic column wash at 95% B.

  • Fraction Collection: Collect peaks based on ELSD/UV signal. Immediately lyophilize the fractions to prevent acid-catalyzed hydrolysis of the amide bonds by the concentrated TFA.

Protocol B: Analytical CEX for Determining Degree of Conjugation

This protocol validates the exact stoichiometry of your reaction by separating species strictly by the number of unreacted primary amines.

  • System Preparation: Equip an analytical HPLC with a strong cation exchange column (e.g., Thermo ProPac SCX-10, 4 x 250 mm)[4].

  • Mobile Phase Formulation:

    • Buffer A: 20 mM MES buffer, pH 5.5. (Causality: pH 5.5 guarantees all primary amines are fully protonated, maximizing charge differences).

    • Buffer B: 20 mM MES buffer + 1.0 M NaCl, pH 5.5.

  • Sample Preparation: Dilute an aliquot of the reaction mixture 1:10 in Buffer A.

  • Gradient Elution:

    • 0–5 min: 0% B.

    • 5–25 min: Linear gradient from 0% to 50% B.

    • Elution Order: Tri-conjugate (0 charge) elutes first or in the void -> Di-conjugate (+1 charge) -> Mono-conjugate (+2 charge) -> Unreacted Tri(Amino-PEG4-amide)-amine (+3 charge) elutes last.

References

  • "Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC", National Institutes of Health (NIH), Available at: [Link]

  • "Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography", LCGC International, Available at:[Link]

  • "Purification of PEGylated Proteins", ResearchGate, Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Trifunctional PEG Amine Conjugations

Welcome to the Bioconjugation Technical Support Center. When working with multi-arm polymers—specifically trifunctional (3-arm) PEG amines—researchers frequently encounter severely depressed conjugation yields compared t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. When working with multi-arm polymers—specifically trifunctional (3-arm) PEG amines—researchers frequently encounter severely depressed conjugation yields compared to their linear PEG equivalents. As a Senior Application Scientist, I approach this challenge not merely as a chemical reaction, but as a complex problem of polymer thermodynamics and spatial geometry.

The core causality behind these failures is the "PEG Umbrella" effect . A trifunctional PEG features a central core from which three highly flexible hydrophilic chains radiate, creating a dense, sterically bulky hydration shell[1]. When the terminal primary amine attempts to nucleophilically attack an electrophile (such as an NHS ester) on a target protein, the bulky PEG core physically collides with the protein's secondary structures before the amine can reach the transition state[2]. Furthermore, the structured water networks around both the PEG and the protein create a strong Excluded Volume Effect (EVE), leading to mutual thermodynamic repulsion[3].

Below is our comprehensive guide to overcoming these spatial and thermodynamic barriers.

G Target Sterically Hindered Target (Buried Electrophile) Strat1 Strategy 1: Spacer Extension (Insert PEG4 Linker) Target->Strat1 Strat2 Strategy 2: EVE Co-solvent (Add Low-MW PEG-OH) Target->Strat2 PEG Trifunctional PEG-Amine (Bulky Hydration Shell) PEG->Strat1 PEG->Strat2 Result1 Extended Reach Conjugation (Bypasses Physical Clash) Strat1->Result1 Alleviates steric clash Result2 Forced Proximity Conjugation (Overcomes Mutual Repulsion) Strat2->Result2 Drives thermodynamic association

Workflow of primary strategies to overcome steric hindrance in trifunctional PEG amine conjugations.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My trifunctional PEG amine yields <10% conjugate when reacting with an NHS-activated protein, even at a 50:1 molar excess. How can I improve this? A1: The low yield is driven by mutual thermodynamic repulsion between the protein and the bulky branched PEG. To overcome this, utilize the Excluded Volume Effect (EVE) co-solvent strategy [3]. By adding a high concentration of low-molecular-weight, unreactive PEG (e.g., mPEG-OH 2kDa) to the reaction buffer, you create a crowded thermodynamic environment. The system will minimize its free energy by forcing the larger macromolecules (your target protein and the trifunctional PEG) together, artificially driving localized proximity and dramatically increasing the amine-NHS collision rate[3].

Q2: The target carboxylic acid is buried within the protein's tertiary structure. The bulky branched PEG cannot reach it. What is the best chemical workaround? A2: You must transition from a single-step conjugation to a Two-Step Spacer Extension . Instead of forcing the bulky trifunctional PEG into a tight binding pocket, use a small heterobifunctional linker (e.g., NHS-PEG4-COOH) to react with the buried site first[4]. The small NHS ester easily penetrates the steric shadow. This extends a new, highly accessible carboxylic acid out into the solvent, which can then be activated (via EDC/NHS) to react seamlessly with your trifunctional PEG amine[5].

Q3: I am seeing massive protein precipitation when I increase the molar excess of the trifunctional PEG to force the reaction. Why? A3: You are likely causing over-modification. While a high molar excess drives the reaction kinetically, it can modify too many surface residues (especially lysines), which strips the protein of its natural charge distribution and alters its isoelectric point (pI)[5]. This leads to the exposure of hydrophobic patches and subsequent irreversible aggregation. Solution: Lower the molar excess back to 5:1 and instead optimize the pH to 7.2-7.5 to maximize the reactivity of the specific N-terminal amine, or use the spacer extension strategy described above.

Q4: How do I ensure my reaction buffer isn't killing the amine reactivity before the slow conjugation can occur? A4: Trifunctional PEG amine reactions are inherently slow due to steric drag. If your buffer contains any competing primary amines (like Tris or Glycine), they will outcompete the bulky PEG for the NHS ester[6]. Furthermore, NHS esters rapidly hydrolyze in aqueous solutions, especially above pH 8.0[7]. Ensure you are using strictly amine-free buffers (e.g., PBS pH 7.4) and prepare your NHS-activated reagents immediately before use[6].

Quantitative Data: Strategy Efficacy Comparison

StrategyMechanism of ActionRequired Molar Excess (PEG:Target)Typical Yield IncreaseRisk of Target Precipitation
Standard Conjugation Direct nucleophilic attack20:1 to 50:1Baseline (10-15%)High (due to excess PEG)
Spacer Extension (PEG4) Physical extension of electrophile5:1 to 10:1+40-60%Low
EVE Co-solvent (mPEG-OH) Thermodynamic crowding2:1 to 5:1+70-85%Moderate (salting-out effect)
High-Temp Incubation (37°C) Increased kinetic energy20:1+10-20%High (thermal denaturation)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the internal Quality Control (QC) checks are met.

Protocol 1: EVE-Enhanced Direct Amine Conjugation

Best for targets with accessible but thermodynamically repulsive active sites.

  • Buffer Preparation & Validation: Prepare 1X PBS (pH 7.4).

    • QC Check: Test a 10 µL aliquot of the buffer with a Ninhydrin assay. A clear/yellow result validates the absence of competing primary amines. A purple result indicates contamination; discard and remake[6].

  • Co-Solvent Integration: Dissolve unreactive mPEG-OH (2 kDa) into the PBS to a final concentration of 10% (w/v).

  • Target Solubilization: Dissolve your NHS-activated target protein in the EVE-buffer at 1-5 mg/mL.

  • Conjugation: Add the Trifunctional PEG-Amine at a conservative 5:1 molar excess. Incubate at room temperature for 2 hours with gentle end-over-end mixing.

  • Quenching: Stop the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM to consume any remaining NHS esters[6].

  • Final Validation:

    • QC Check: Analyze the crude mixture via Size Exclusion Chromatography (SEC-HPLC). The appearance of a distinct high-molecular-weight peak with a corresponding depletion of the unreacted protein peak validates successful conjugation.

Protocol 2: Two-Step Spacer Extension (The "Reach" Method)

Best for targets with deeply buried functional groups causing severe physical steric clash.

  • Spacer Conjugation: React your target protein with a 10-fold molar excess of a small homobifunctional or heterobifunctional spacer (e.g., NHS-PEG4-NHS) in PBS (pH 7.4) for 30 minutes.

  • Intermediate Validation:

    • QC Check: Desalt the sample and perform MALDI-TOF Mass Spectrometry. A mass shift corresponding exactly to +[Spacer MW] validates successful extension. Do not proceed if the mass shift is absent.

  • Trifunctional PEG Addition: Add the Trifunctional PEG-Amine (5:1 molar excess) to the extended, activated protein. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted PEG via dialysis (using a MWCO membrane appropriate for your conjugate size)[5].

  • Final Validation:

    • QC Check: Perform a TNBS (Trinitrobenzene Sulfonic Acid) assay on the purified conjugate. A lack of colorimetric signal validates that the extended NHS esters have been fully consumed by the Trifunctional PEG amines.

Sources

Optimization

Technical Support Center: Improving Aqueous Solubility of Tri(Amino-PEG4-amide)-amine Complexes

Introduction Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tri(Amino-PEG4-amide)-amine and its conjugates. This trivalent, hydrophilic linker is in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tri(Amino-PEG4-amide)-amine and its conjugates. This trivalent, hydrophilic linker is instrumental in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where its polyethylene glycol (PEG) spacers are designed to enhance the solubility and pharmacokinetic properties of the final conjugate.[1]

However, despite its hydrophilic nature, researchers can encounter solubility challenges, particularly after the terminal primary amines have been conjugated to hydrophobic molecules. This guide provides in-depth, field-proven insights and troubleshooting protocols to diagnose and resolve these issues effectively. We will explore the causal mechanisms behind solubility problems and provide systematic, self-validating workflows to ensure your experiments are successful.

Understanding the Molecule: Tri(Amino-PEG4-amide)-amine

This molecule features a central core from which three arms extend. Each arm consists of a tetraethylene glycol (PEG4) spacer linked via an amide bond, terminating in a primary amine group.[1] This structure is inherently water-soluble.[1][2] The challenges typically arise after conjugation, when the properties of the attached ligands dominate the overall solubility profile of the complex.

Frequently Asked Questions (FAQs)

Q1: My purified Tri(Amino-PEG4-amide)-amine conjugate precipitates immediately upon dilution into an aqueous buffer (e.g., PBS pH 7.4). What is the most likely cause?

A: This is a classic sign that your conjugate has crashed out of solution due to insufficient aqueous solubility in its neutral, free-base form. The primary amine groups on the linker are basic.[3] At a neutral pH like 7.4, a significant portion of these amine groups will be deprotonated (R-NH₂), reducing the molecule's overall charge and its favorable interactions with water.[4] If the conjugated molecules are hydrophobic, their poor solubility will dominate, leading to immediate precipitation.

Q2: How does pH fundamentally affect the solubility of my amine-containing conjugate?

A: The solubility of amine-containing compounds is profoundly influenced by pH.[4]

  • In Acidic Conditions (Low pH): The amine groups (R-NH₂) become protonated, forming ammonium salts (R-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to form strong hydrogen bonds with water, thereby significantly boosting aqueous solubility.[4][5][6]

  • In Neutral or Basic Conditions (Higher pH): The amine groups exist predominantly in their neutral, free-base form. This form is less polar and thus less soluble in water.[4]

To maximize solubility, the pH of your solution should be at least 1-2 units below the pKa of the conjugate's amine groups, ensuring the majority of the molecules are in their charged, more soluble state.[4]

Q3: I observe that my conjugate solution becomes cloudy or forms a precipitate over time, not immediately. What does this suggest?

A: This indicates that your compound is likely exceeding its thermodynamic solubility limit in the chosen buffer, even if it appeared soluble initially. The initial dissolution may have formed a supersaturated or metastable solution. Over time, the molecules begin to self-associate and aggregate, eventually leading to precipitation.[7] This can be influenced by factors like temperature fluctuations, prolonged storage, or interactions with container surfaces.

Q4: Can the buffer I use, aside from its pH, impact the solubility of my conjugate?

A: Absolutely. The composition of the buffer is critical.

  • Competing Reagents: If you are performing a subsequent reaction, avoid buffers containing primary amines, such as Tris or glycine. These will compete with your conjugate's target, reducing reaction efficiency.[8][9]

  • Ionic Strength: The salt concentration (ionic strength) of the buffer can also play a role. Adding salts like NaCl can sometimes shield electrostatic interactions that might lead to aggregation, thereby improving solubility.[10] However, the effect is system-dependent and must be determined empirically.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to resolving solubility issues.

Issue 1: Immediate Precipitation or Inability to Dissolve in Aqueous Buffer

If your conjugate, often stored as a solid or in an organic solvent like DMSO, fails to dissolve or immediately precipitates in your aqueous buffer, follow this workflow.

G start Precipitation Observed in Aqueous Buffer check_ph Primary Action: Lower the Buffer pH start->check_ph ph_protocol Run Protocol 1: pH Screening check_ph->ph_protocol How? co_solvent Secondary Action: Introduce Co-solvents ph_protocol->co_solvent If insufficient success Solubility Achieved ph_protocol->success If successful solvent_protocol Run Protocol 2: Co-solvent Screening co_solvent->solvent_protocol How? solvent_protocol->success If successful failure Issue Persists: Re-evaluate Conjugate Design (Consider more PEG linkers) solvent_protocol->failure If insufficient

Caption: Troubleshooting workflow for immediate precipitation.

Step 1: Systematically Optimize pH (Primary Strategy)

The most impactful first step is to lower the pH of your aqueous buffer. This protonates the amine groups, increasing polarity and solubility.[4]

➡️ Action: Perform a pH screening experiment. See Protocol 1 for a detailed methodology.

  • Rationale: By testing a range of acidic pH values (e.g., from pH 4.0 to 6.5), you can empirically determine the minimum pH required to maintain the solubility of your specific conjugate.

  • Key Insight: For many amine-containing drugs, conversion to an ammonium salt form is a standard method to improve water solubility for administration.[6]

Step 2: Introduce Water-Miscible Co-solvents (Secondary Strategy)

If lowering the pH is insufficient or incompatible with downstream applications, the use of co-solvents can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][7]

➡️ Action: Perform a co-solvent screening experiment. See Protocol 2 for details.

  • Rationale: Co-solvents like DMSO, PEG300, or ethanol can help bridge the polarity gap between your hydrophobic conjugate and the aqueous buffer.

  • Common Co-solvents & Starting Points:

Co-solventRecommended Starting % (v/v)Notes
DMSO1-10%Excellent for initial dissolution, but can be toxic to cells at higher concentrations.[7]
PEG 300/40010-40%A common formulation excipient that can significantly improve solubility.[11][12]
Ethanol5-20%A less aggressive organic solvent.
Tween-801-5%A non-ionic surfactant that can help prevent aggregation.[11][12]
  • Important: Always run a vehicle control in your experiments to ensure the co-solvent itself does not interfere with your assay.[7]

Issue 2: Gradual Precipitation or Solution Instability

If your conjugate dissolves initially but precipitates over time, the focus should be on stabilizing the solution and preventing aggregation.

G start Gradual Precipitation Observed Over Time check_conc Action 1: Optimize Concentration start->check_conc check_temp Action 2: Optimize Storage Temp. start->check_temp additives Action 3: Screen Solubility-Enhancing Excipients start->additives protocol Run Protocol 3: Excipient Screening additives->protocol success Stable Solution Achieved protocol->success

Caption: Troubleshooting workflow for solution instability.

Step 1: Re-evaluate Working Concentration

You may be working above the compound's thermodynamic solubility limit.

➡️ Action: Determine the highest concentration that remains clear over a relevant time period for your assay.

  • Method: Prepare serial dilutions of your compound in the final assay buffer. Seal the plate or tubes and incubate for the duration of your experiment. Visually inspect for precipitation against a dark background. The highest concentration that remains clear is your apparent solubility limit.[7]

Step 2: Optimize Storage and Handling Temperature

Temperature can significantly impact solubility and stability.

➡️ Action: Evaluate the effect of temperature on your conjugate's solubility.

  • Rationale: While some compounds are more soluble at higher temperatures, heat can also accelerate degradation or induce aggregation of sensitive biomolecules.[10][13] Conversely, some PEGylated compounds can precipitate at lower temperatures (4°C).

  • Recommendation: Unless your conjugate is known to be heat-labile, gentle warming (30-40°C) can sometimes help with initial dissolution.[14] For storage, test stability at 4°C, room temperature, and -20°C (for long-term storage, often as a stock in an organic solvent).

Step 3: Screen Solubility-Enhancing Excipients

Excipients are additives that can help stabilize a formulation.

➡️ Action: Systematically screen common excipients. See Protocol 3 for a suggested workflow.

  • Rationale: These molecules can prevent aggregation and improve solubility through various mechanisms.

  • Examples of Excipients:

    • Sugars (e.g., sucrose, trehalose): Can stabilize proteins and prevent aggregation.

    • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein aggregation.[15]

    • Surfactants (e.g., Tween-80, Polysorbate 20): Can prevent surface-induced aggregation and improve wetting.[11]

Experimental Protocols

Protocol 1: Systematic pH Screening

Objective: To determine the optimal pH for maximizing the aqueous solubility of the conjugate.

Materials:

  • Your Tri(Amino-PEG4-amide)-amine conjugate (as a high-concentration stock in DMSO).

  • A series of buffers (50-100 mM) with different pH values (e.g., Sodium Acetate pH 4.0, 4.5, 5.0; MES pH 5.5, 6.0; Phosphate pH 6.5, 7.0, 7.4).

  • 96-well clear flat-bottom plate.

  • Microplate reader or nephelometer (optional, for quantitative analysis).

Methodology:

  • Prepare Buffers: Make a set of buffers covering a range from pH 4.0 to 7.4.

  • Set up Plate: To each well of a 96-well plate, add 98 µL of a different buffer. Prepare in triplicate.

  • Add Conjugate: Add 2 µL of your concentrated DMSO stock solution to each well to reach the desired final concentration. The final DMSO concentration should be kept constant and low (e.g., 2%).

  • Include Controls:

    • Negative Control: 98 µL of buffer + 2 µL of DMSO (no conjugate).

    • Positive Control: 98 µL of PBS pH 7.4 + 2 µL of conjugate stock (your original failing condition).

  • Incubate: Mix the plate gently and incubate at room temperature for 1-2 hours (or a duration relevant to your assay).

  • Analyze:

    • Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation (cloudiness, crystals).

    • Quantitative Measurement (Optional): Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify light scattering caused by precipitation. A lower reading indicates better solubility.

Self-Validation: The optimal pH is the lowest pH that results in a clear, precipitate-free solution and provides the lowest light scattering signal.

Protocol 2: Co-solvent Screening

Objective: To identify a co-solvent system that effectively solubilizes the conjugate.

Materials:

  • Your conjugate (as a solid or film).

  • Co-solvents: DMSO, PEG300, Ethanol.

  • Aqueous buffer at the desired final pH (determined from Protocol 1 or required by the assay).

  • Microcentrifuge tubes.

Methodology:

  • Prepare Stock Solutions: Prepare a high-concentration stock of your conjugate in 100% DMSO (e.g., 20 mg/mL).[11]

  • Set up Screening Matrix: Prepare a series of small-volume formulations in microcentrifuge tubes. For a final volume of 200 µL:

    • Tube 1 (Control): 10 µL DMSO stock + 190 µL Aqueous Buffer (Final: 5% DMSO).

    • Tube 2: 10 µL DMSO stock + 80 µL PEG300 + 110 µL Aqueous Buffer (Final: 5% DMSO, 40% PEG300).[11][12]

    • Tube 3: 10 µL DMSO stock + 40 µL Ethanol + 150 µL Aqueous Buffer (Final: 5% DMSO, 20% Ethanol).

    • Expand as needed with different ratios and co-solvents.

  • Dissolution: Add solvents sequentially, vortexing thoroughly after each addition. For example, add the DMSO stock to the PEG300, mix, then add the aqueous buffer last.[11]

  • Equilibrate & Inspect: Allow the solutions to equilibrate at room temperature for 30 minutes. Visually inspect for clarity. If precipitation or phase separation occurs, gentle heating or sonication can be attempted.[11]

Self-Validation: A successful co-solvent system will yield a clear, homogenous solution at the target concentration.

Protocol 3: Excipient Screening

Objective: To identify additives that improve the long-term stability of the conjugate solution.

Methodology: This protocol is similar to the pH screening protocol.

  • Prepare Excipient Stocks: Create concentrated stock solutions of excipients (e.g., 50% Arginine, 50% Sucrose, 10% Tween-80) in your optimal buffer (from Protocol 1).

  • Set up Plate: In a 96-well plate, add your conjugate diluted in the optimal buffer to a final volume of 90 µL per well.

  • Add Excipients: Add 10 µL of each excipient stock to the wells to reach a desired final concentration (e.g., 5% Arginine, 5% Sucrose, 1% Tween-80).

  • Incubate & Monitor: Seal the plate and incubate under assay conditions. Monitor for precipitation visually or by light scattering at several time points (e.g., 0 hr, 2 hr, 8 hr, 24 hr).

Self-Validation: The most effective excipient will be the one that prevents an increase in precipitation/light scattering over the longest period.

References

  • Reinste. (n.d.). PEGylation of Polymers: Enhancing Solubility and Bioavailability for Indian Research & Industry. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Tri(Amino-PEG4-amide)-Amine TFA salt. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Structure and Properties of Amines | A-Level Chemistry Revision Notes. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Physical Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 5). Molecular designs with PEG groups for water-solubilization of sparsely substituted porphyrins. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solution pH, buffers, NaCl, and arginine on the PEG curves.... Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of Tri(Amino-PEG4-amide)-amine TFA

A Guide to Optimal Storage, Handling, and Experimental Success Welcome to the Technical Support Center for Tri(Amino-PEG4-amide)-amine TFA. As Senior Application Scientists, we understand that the integrity of your reage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimal Storage, Handling, and Experimental Success

Welcome to the Technical Support Center for Tri(Amino-PEG4-amide)-amine TFA. As Senior Application Scientists, we understand that the integrity of your reagents is paramount to the success of your research. This guide is designed to provide you with in-depth technical information and practical advice to ensure the stability and optimal performance of this versatile PROTAC linker. We will delve into the causality behind our recommendations, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Tri(Amino-PEG4-amide)-amine TFA?

For long-term stability, Tri(Amino-PEG4-amide)-amine TFA should be stored at or below -20°C.[1][2][3] It is crucial to store the compound in a tightly sealed container to minimize exposure to moisture and air. The product is often shipped at ambient temperatures, which is acceptable for short durations, but immediate transfer to a -20°C freezer upon receipt is strongly recommended for maintaining its integrity over time.[1][4]

Q2: Why is storage at -20°C so critical? What are the primary degradation risks?

The recommendation for low-temperature storage is based on the chemical nature of the molecule, which is susceptible to two primary degradation pathways:

  • Hygroscopicity and Hydrolysis: The polyethylene glycol (PEG) component of the molecule is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7][8] Absorbed water can lead to the hydrolysis of the amide linkages within the molecule, although this is generally a slow process under anhydrous conditions. More critically, moisture can compromise the physical state of the compound, leading to clumping and making accurate weighing difficult.[5]

  • Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidative degradation.[1][9][10] This process can be initiated by exposure to light, heat, or trace metal ion contaminants and results in chain cleavage.[1] Oxidative degradation can generate reactive impurities such as formaldehyde and formic acid, which can then react with the primary amine groups of the molecule, leading to N-methylation or N-formylation and a loss of reactivity.[1][11] Storing at -20°C significantly slows down these oxidative processes.

Q3: The product is a trifluoroacetate (TFA) salt. Does the TFA counter-ion affect its stability or use?

The trifluoroacetate (TFA) salt form is common for amine-containing compounds synthesized using TFA in the purification process.[12][13][14][15] While the TFA salt itself is generally stable, it's important to be aware of its potential impact on your experiments:

  • Acidity: TFA is a strong acid, and residual amounts in the lyophilized product can create a slightly acidic microenvironment upon dissolution.[14] This is particularly important to consider when preparing solutions for reactions that are pH-sensitive.

  • Biological Assays: For downstream applications involving cell-based assays or in vivo studies, it is well-documented that TFA counter-ions can sometimes influence biological activity, either by inhibiting or, in some cases, promoting cellular responses.[12][13][14] If you observe unexpected biological effects, it may be pertinent to consider exchanging the TFA counter-ion for a more biocompatible one, such as hydrochloride or acetate.[12][14]

Q4: Can I store Tri(Amino-PEG4-amide)-amine TFA in solution?

It is strongly recommended to use solutions of Tri(Amino-PEG4-amide)-amine TFA fresh. If storage in solution is unavoidable, it should be for a very short period. For storage of up to one day, some suppliers suggest that aqueous solutions in buffers like PBS at pH 7.2 are acceptable, but longer-term storage is not recommended.[3] If you must store a stock solution, use an anhydrous solvent such as DMSO, aliquot it into small, single-use volumes to avoid multiple freeze-thaw cycles, and store at -80°C.[4] Before sealing, it is good practice to purge the vial with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with Tri(Amino-PEG4-amide)-amine TFA.

Problem 1: Low or No Reactivity in Amine Labeling/Conjugation Reactions

You are attempting to conjugate Tri(Amino-PEG4-amide)-amine TFA to a molecule containing an N-hydroxysuccinimide (NHS) ester, but you observe low yield or no product formation.

Potential Causes & Solutions:

  • Incorrect Buffer pH: The reaction of a primary amine with an NHS ester is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[16] At a lower pH, the amine group will be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester.

    • Solution: Ensure your reaction buffer is within the optimal pH range. A common choice is 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 7.4-8.0.[17] Use a calibrated pH meter to verify the pH of your buffer.

  • Presence of Competing Amines: Your reaction buffer or other components in your reaction mixture may contain primary amines (e.g., Tris, glycine). These will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[16][18]

    • Solution: Perform a buffer exchange of your substrate into an amine-free buffer before initiating the conjugation reaction.

  • Degradation of the Amine: As discussed in the FAQs, the primary amine groups can be compromised through oxidative degradation.

    • Solution: If you suspect degradation, it is best to use a fresh vial of the reagent. To assess the integrity of an older batch, you could consider analytical techniques such as mass spectrometry to check for the correct molecular weight.

  • Hydrolysis of the NHS Ester: The NHS ester on your substrate is susceptible to hydrolysis, especially at higher pH.

    • Solution: Prepare the NHS ester-activated substrate solution immediately before use. Avoid storing it in aqueous solutions.

Problem 2: Inconsistent or Non-Reproducible Results in PROTAC Assays

You are using Tri(Amino-PEG4-amide)-amine TFA as a linker in a PROTAC, but you are observing high variability in your target protein degradation experiments.

Potential Causes & Solutions:

  • PROTAC Instability: The linker itself can be a source of instability in the final PROTAC molecule. The PEG chain can be susceptible to oxidative metabolism.[19]

    • Solution: Evaluate the stability of your final PROTAC compound in your experimental medium. This can be done by incubating the PROTAC in the medium for the duration of your experiment and then analyzing its integrity by LC-MS. If instability is observed, linker redesign may be necessary.

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation.[20] While this is a feature of the PROTAC mechanism, linker flexibility can influence its prominence.

    • Solution: Perform a wide dose-response curve to identify the optimal concentration for degradation and to characterize the hook effect for your specific PROTAC.

  • Poor Cell Permeability: The physicochemical properties of the linker, such as polarity, can influence the overall cell permeability of the PROTAC.[19][21]

    • Solution: If poor cell permeability is suspected, linker modification to alter its lipophilicity or polarity may be required.

Experimental Protocols & Data

Table 1: Recommended Storage Conditions Summary
ConditionTemperatureAtmosphereDurationRationale
Long-Term Storage -20°C or belowTightly sealed, inert gas (optional)> 1 monthMinimizes oxidative degradation and hydrolysis.[1][2]
Short-Term Storage -20°CTightly sealed< 1 monthPrevents significant degradation.
In-Use (Solid) Room TemperatureTightly sealed, desiccatedAs short as possibleMinimize moisture absorption.
Stock Solution -80°CAnhydrous solvent (e.g., DMSO), inert gasShort-term, single-use aliquotsReduces freeze-thaw cycles and degradation in solution.
Protocol: Handling and Reconstitution of Tri(Amino-PEG4-amide)-amine TFA
  • Equilibration: Before opening, allow the vial of Tri(Amino-PEG4-amide)-amine TFA to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment if possible. Immediately and tightly reseal the vial.

  • Reconstitution: For a stock solution, dissolve the solid in a high-quality, anhydrous solvent such as DMSO. Ensure the solvent is fresh and has been stored properly to minimize water content.

  • Aliquoting and Storage: If the entire solution will not be used immediately, aliquot it into single-use volumes in appropriate vials. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store the aliquots at -80°C.

Visualizing Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathways

cluster_main Tri(Amino-PEG4-amide)-amine cluster_degradation Degradation Pathways A Tri(Amino-PEG4-amide)-amine (Stable) B Oxidative Degradation (PEG Backbone Cleavage) A->B Heat, Light, Metal Ions, O₂ C Hydrolysis (Amide Bond Cleavage) A->C Moisture (H₂O) D Formation of Formaldehyde/Formic Acid B->D F Loss of Amine Reactivity C->F E Side Reactions (N-formylation/N-methylation) D->E E->F

Caption: Potential degradation pathways for Tri(Amino-PEG4-amide)-amine.

Diagram 2: Troubleshooting Workflow for Low Amine Reactivity

Start Start: Low/No Amine Reactivity Check_pH Is reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer free of primary amines (e.g., Tris, Glycine)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent_Age Is the Tri(Amino-PEG4-amide)-amine TFA fresh and stored correctly? Check_Buffer->Check_Reagent_Age Yes Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer->Buffer_Exchange No Check_NHS_Ester Was the NHS-ester substrate prepared fresh? Check_Reagent_Age->Check_NHS_Ester Yes Use_New_Reagent Use a fresh vial of the amine reagent Check_Reagent_Age->Use_New_Reagent No Prepare_Fresh_NHS Prepare fresh NHS-ester substrate immediately before use Check_NHS_Ester->Prepare_Fresh_NHS No Success Reaction Successful Check_NHS_Ester->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent_Age Use_New_Reagent->Check_NHS_Ester Prepare_Fresh_NHS->Success

Caption: Decision-making workflow for troubleshooting low amine reactivity.

References

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020). MDPI. [Link]

  • Is polyethylene glycol (PEG) hygroscopic? (2016). ResearchGate. [Link]

  • Amine Labeling Experimental Protocol and Frequently Asked Questions (FAQ). (2026). Elabscience. [Link]

  • If polyethylene glycol (PEG) is hygroscopic, how does it protect wood? (2017). ResearchGate. [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2025). Journal of Medicinal Chemistry. [Link]

  • Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). (2020). Polymer Degradation and Stability. [Link]

  • Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. (2011). Biomaterials. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2021). RSC Medicinal Chemistry. [Link]

  • Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). (2020). ResearchGate. [Link]

  • Catalytic Oxidative Deformylation of Polyethylene Glycols with the Participation of Molecular Oxygen. (2025). ResearchGate. [Link]

  • Predicted hygroscopicity properties for the mixed PEG–AS systems with a PEG : AS mass ratio of 2. (n.d.). ResearchGate. [Link]

  • Degradable and Multifunctional PEG-Based Hydrogels Formed by iEDDA Click Chemistry with Stable Click-Induced Supramolecular Interactions. (2024). Macromolecules. [Link]

  • Hygroscopicity of wood after polyethylene glycol (PEG) impregnation and/or heat treatment. (n.d.). IRG-WP. [Link]

  • Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol. (2010). PubMed. [Link]

  • Activated PEGs for Amine PEGylation. (2024). JenKem Technology. [Link]

  • Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. (2008). Analytical Chemistry. [Link]

  • Cleavage of polyethylene glycol ethers by hydrolysis. (n.d.).
  • Tri(Amino-PEG4-amide)-Amine TFA salt. (n.d.). CD Bioparticles. [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. (2022). Scientific Reports. [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019). GenScript. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020). ACS Omega. [Link]

  • (PDF) Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β‑Troponylhydrazino Acid. (2020). ResearchGate. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020). ACS Omega. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). MDPI. [Link]

  • The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions. (n.d.). Energy Advances. [Link]

Sources

Reference Data & Comparative Studies

Validation

Tri(Amino-PEG4-amide)-amine vs linear PEG4-amine in bioconjugation

Architecting Bioconjugates: Tri(Amino-PEG4-amide)-amine vs. Linear PEG4-amine Introduction to PEG Topology in Bioconjugation Bioconjugation relies heavily on polyethylene glycol (PEG) linkers to bridge biomolecules with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Bioconjugates: Tri(Amino-PEG4-amide)-amine vs. Linear PEG4-amine

Introduction to PEG Topology in Bioconjugation

Bioconjugation relies heavily on polyethylene glycol (PEG) linkers to bridge biomolecules with therapeutic payloads, fluorophores, or targeted degrader ligands. The architectural topology of the PEG linker—specifically whether it is linear or branched—dictates the biophysical properties, valency, and pharmacokinetic (PK) profile of the resulting conjugate. This guide provides an objective, mechanistic comparison between a multivalent branched linker, Tri(Amino-PEG4-amide)-amine, and a standard monovalent linear PEG4-amine, equipping researchers with the data needed to optimize their bioconjugation workflows.

Mechanistic Divergence: Valency, Shielding, and Sterics

Linear PEG4-amine: Linear PEG linkers consist of a single, unbranched ethylene glycol chain. A molecule like DBCO-PEG4-amine provides a precise 1:1 stoichiometric attachment point, which minimizes steric hindrance and preserves the native conformation of the conjugated protein[1]. The short PEG4 spacer is highly hydrophilic, reducing non-specific binding while maintaining a compact hydrodynamic radius[2].

Tri(Amino-PEG4-amide)-amine: In contrast, Tri(Amino-PEG4-amide)-amine features a central branching core extending into three distinct PEG4 arms, each terminating in a reactive primary amine. This topology is frequently leveraged in the synthesis of PROTACs[3] and high-Drug-to-Antibody Ratio (DAR) conjugates. The branched architecture creates a dense, globular shielding effect around the attachment site. This shielding masks proteolytic sites, reducing renal clearance and significantly prolonging in vivo circulation time[4] compared to linear counterparts. Furthermore, the multiple arms enable a higher DAR due to multiple attachment points[5].

PEG_Topology cluster_linear Linear PEG4-amine (Monovalent) cluster_branched Tri(Amino-PEG4-amide)-amine (Multivalent) Target1 Target Biomolecule Linker1 Linear PEG4 Target1->Linker1 Amide/Click Payload1 Payload (1x) Linker1->Payload1 1:1 Ratio Target2 Target Biomolecule Core Tertiary Amine Core Target2->Core Attachment Arm1 PEG4 Arm Core->Arm1 Arm2 PEG4 Arm Core->Arm2 Arm3 PEG4 Arm Core->Arm3 Payload2 Payload Arm1->Payload2 Payload3 Payload Arm2->Payload3 Payload4 Payload Arm3->Payload4

Figure 1: Structural and valency comparison of linear vs. branched PEG bioconjugation strategies.

Quantitative Data Comparison

The structural divergence between these linkers translates into measurable differences in bioconjugate performance.

FeatureLinear PEG4-amineTri(Amino-PEG4-amide)-amineMechanistic Impact
Architecture Single straight chain[5]Three arms from central core[5]Branched forms a globular shield; Linear remains extended.
Valency Monovalent (1:1)Trivalent (1:3)Branched enables higher payload capacity (e.g., higher DAR)[1].
Steric Hindrance Minimal[1]HighLinear is ideal for sterically restricted binding pockets.
Pharmacokinetics Baseline clearanceProlonged circulation[4]Branched shielding masks proteolytic sites, reducing clearance[4].
Primary Application Precision labeling, Click chemistry[2]PROTACs[3], Multivalent ADCsDictates choice based on need for signal amplification vs. precision.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following methodologies incorporate built-in validation checkpoints to confirm causality and reaction success.

Protocol A: Multivalent Payload Assembly using Tri(Amino-PEG4-amide)-amine

Objective: Synthesize a trivalent fluorescent or drug payload module before attaching it to a targeting antibody. Causality: We pre-assemble the multivalent payload rather than reacting the branched linker directly with the protein. Reacting a multi-amine linker directly with a multi-carboxylate protein causes catastrophic cross-linking and precipitation.

  • Reagent Preparation: Dissolve Tri(Amino-PEG4-amide)-amine in anhydrous DMSO to a 10 mM stock. Dissolve the NHS-ester functionalized payload (e.g., a fluorophore) in DMSO to 50 mM.

  • Conjugation Reaction: Mix the linker and payload at a 1:4 molar ratio (Linker:Payload). Causality: A slight excess over the 1:3 stoichiometric requirement ensures complete saturation of all three primary amine arms, leaving no unreacted amines that could cause off-target reactions later.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) at 5x molar excess to act as a non-nucleophilic base, maintaining the amines in their reactive, deprotonated state. Incubate for 2 hours at room temperature.

  • Validation Checkpoint (Self-Validation): Analyze the reaction mixture via LC-MS. Success Criteria: The mass spectrum must show a complete shift to the mass of the trivalent product, with no mono- or di-substituted intermediates remaining.

  • Purification: Purify the trivalent module using preparative HPLC to remove the unreacted excess payload and NHS leaving groups.

Protocol B: Precision Protein Surface Modification using Linear DBCO-PEG4-amine

Objective: Functionalize protein carboxylates with a bioorthogonal DBCO group for downstream copper-free click chemistry[2]. Causality: We utilize EDC/NHS chemistry at pH 6.0 to activate protein carboxylates (Asp/Glu residues), followed by reaction with the primary amine of DBCO-PEG4-amine.

  • Activation: Buffer exchange the target protein into MES buffer (pH 6.0). Add 10x molar excess of EDC and 20x molar excess of Sulfo-NHS. Incubate for 15 minutes. Causality: The low pH stabilizes the active O-acylisourea intermediate and prevents rapid hydrolysis.

  • Conjugation: Add a 20x molar excess of DBCO-PEG4-amine. Adjust the pH to 7.5 using 1M Sodium Bicarbonate. Causality: Raising the pH deprotonates the primary amine on the PEG linker, making it highly nucleophilic to attack the NHS-ester on the protein. Incubate for 2 hours.

  • Quenching: Add 50 mM Tris buffer (pH 7.5) for 15 minutes to quench unreacted NHS esters.

  • Purification & Validation (Self-Validation): Remove excess linker using a Size Exclusion Chromatography (SEC) desalting column. Validate the successful attachment by reacting an aliquot of the purified protein with an Azide-fluorophore. Analyze via SDS-PAGE; a fluorescent protein band confirms the presence of active DBCO groups.

Protocol_Workflow Prep 1. Reagent Prep (DMSO or MES Buffer) React 2. Conjugation & pH Adjustment Prep->React Combine at specific molar ratios Quench 3. Quench Unreacted Groups React->Quench Stop reaction (Tris/DIPEA) Purify 4. SEC / HPLC Purification Quench->Purify Isolate target conjugate Validate 5. LC-MS / Fluorophore Validation Purify->Validate Confirm mass shift / DAR

Figure 2: Self-validating experimental workflow for PEG-amine bioconjugation.

Conclusion

The choice between Tri(Amino-PEG4-amide)-amine and linear PEG4-amine is dictated by the therapeutic or diagnostic goal. Linear PEG4-amine is the gold standard for precision, monovalent labeling where steric preservation is paramount. Conversely, Tri(Amino-PEG4-amide)-amine is the architecture of choice when the objective is signal amplification, high-DAR drug delivery, or the spatial coordination of multiple ligands in PROTAC development.

Sources

Comparative

Tri(Amino-PEG4-amide)-amine TFA vs. HCl Salt in Peptide Synthesis: A Comparative Guide

Introduction: The Role of Branched PEG Linkers Tri(Amino-PEG4-amide)-amine (Molecular Formula: C39H81N7O15, MW: 888.11) is a highly versatile, aqueous-soluble branched PEG reagent featuring three terminal primary amines[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Branched PEG Linkers

Tri(Amino-PEG4-amide)-amine (Molecular Formula: C39H81N7O15, MW: 888.11) is a highly versatile, aqueous-soluble branched PEG reagent featuring three terminal primary amines[1]. It is widely utilized as a structural scaffold in multivalent peptide synthesis, targeted protein degraders (PROTACs), and nanoparticle surface modifications[1]. Because its terminal amines are highly reactive with activated NHS esters and carboxylic acids, it serves as a critical junction in complex bioconjugation workflows.

However, a fundamental but often overlooked variable in utilizing this linker is its counterion state. By default, following Solid-Phase Peptide Synthesis (SPPS) cleavage and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification, amine-containing linkers and their conjugated peptides are recovered as trifluoroacetate (TFA) salts[2]. While the TFA salt is ubiquitous in early-stage R&D, transitioning to a hydrochloric acid (HCl) salt is frequently necessary to ensure the integrity of downstream biological applications[3].

The Counterion Conundrum: Causality in Experimental Choices

As a Senior Application Scientist, it is critical to understand why the choice of counterion fundamentally alters the physicochemical and biological behavior of your PEG-peptide conjugate.

  • Solubility and Aggregation: The counterion dictates the hydration shell of the branched peptide. HCl salts typically exhibit vastly superior aqueous solubility. For instance, in highly branched or multivalent peptide constructs, transitioning from a TFA salt to an HCl salt can increase water solubility up to tenfold (e.g., from 10 mg/mL to 100 mg/mL)[3]. This improved solubility is highly advantageous for formulation and in vitro assays.

  • Cytotoxicity and Biological Artifacts: Residual TFA is biologically active. Even at nanomolar concentrations, TFA can inhibit cellular proliferation in sensitive cell lines (such as osteoblasts and chondrocytes), skewing IC50 values in cytotoxicity assays[3]. The HCl salt is physiologically benign, ensuring that observed biological effects are strictly derived from the peptide conjugate rather than the buffer salt[3].

  • Structural Analysis Interference: TFA possesses a strong infrared (IR) absorbance band at approximately 1673 cm⁻¹. This directly overlaps with the amide I band of peptides, severely complicating secondary structure analysis via FTIR spectroscopy[3]. Exchanging to the chloride (Cl⁻) counterion eliminates this spectral artifact.

Quantitative Data Comparison

The following table summarizes the comparative metrics between the two salt forms when applied to branched PEG-peptide conjugates.

Property / ParameterTri(Amino-PEG4-amide)-amine TFA SaltTri(Amino-PEG4-amide)-amine HCl Salt
Primary Origin Default product of SPPS cleavage & RP-HPLC[2].Post-synthesis ion exchange[2].
Aqueous Solubility Moderate (often requires organic co-solvents like DMSO).High (up to 10x greater than TFA salts)[3].
In Vitro Cytotoxicity High risk of false positives; inhibits cell proliferation[3].Benign; ideal for cell-based assays[3].
FTIR Interference Strong overlap at 1673 cm⁻¹ (Amide I band)[3].None; transparent in the Amide I region[3].
Lyophilizate Quality Often yields a "fluffy," statically charged powder[2].Yields a denser, easier-to-handle cake[2].
Recommended Use Early-stage synthesis, chemical characterization.Bioassays, structural studies (NMR/FTIR), in vivo models.

Experimental Protocol: Self-Validating TFA to HCl Exchange

To ensure experimental trustworthiness, researchers must actively exchange the TFA counterion for Cl⁻ before biological evaluation. The following protocol utilizes a dilute HCl lyophilization method, which relies on the volatility of trifluoroacetic acid to drive the equilibrium toward the HCl salt without degrading the peptide backbone[4].

Materials:

  • Tri(Amino-PEG4-amide)-amine-peptide conjugate (TFA salt)

  • 10 mM Hydrochloric Acid (HCl) in LC-MS grade water

  • Lyophilizer

  • 19F-NMR or HPLC-ELSD for validation

Step-by-Step Methodology:

  • Dissolution: Dissolve the TFA salt peptide in 10 mM HCl at a concentration of 1-2 mg/mL.

    • Causality: 10 mM HCl provides a sufficient molar excess of chloride ions to displace TFA⁻ while remaining dilute enough to prevent acid-catalyzed hydrolysis of the PEG-amide linkages[4].

  • Equilibration: Incubate the solution at room temperature for 15 minutes to allow complete ion exchange.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize to dryness.

    • Causality: The vacuum removes the displaced TFA as volatile trifluoroacetic acid, shifting the chemical equilibrium permanently toward the chloride salt[4].

  • Iterative Cycling: Repeat steps 1-3 for a total of two to three cycles.

    • Causality: Multiple cycles are mathematically required to drive residual TFA below the stringent 1% (w/w) threshold required for biological assays[4].

  • Self-Validation (Critical): Do not assume complete exchange. Analyze the final lyophilizate using 19F-NMR (looking for the absence of the -CF3 fluorine resonance) or HPLC coupled with an Evaporative Light-Scattering Detector (ELSD) to definitively quantify residual TFA[4].

G Start Tri(Amino-PEG4-amide)-amine TFA Salt Step1 Dissolve in 10 mM HCl Start->Step1 Initiate Step2 Lyophilization Step1->Step2 Process Decision Repeat 2-3 Cycles? Step2->Decision Decision->Step1 Yes (<1% TFA target) Validation Validation System (19F-NMR / ELSD) Decision->Validation No (Cycles Done) End Tri(Amino-PEG4-amide)-amine HCl Salt Validation->End Verified

Workflow for TFA to HCl counterion exchange and validation in branched PEG-peptides.

Conclusion & Best Practices

For researchers developing multivalent peptides or PROTACs using the Tri(Amino-PEG4-amide)-amine linker, accepting the default TFA salt can severely compromise biological data integrity. By implementing a standardized, self-validating 10 mM HCl exchange protocol, scientists can eliminate cytotoxicity artifacts, improve aqueous solubility, and ensure that their in vitro and in vivo models accurately reflect the true pharmacological profile of the synthesized conjugate.

References

1.[1] Title: Tri(Amino-PEG4-amide)-amine | PROTAC Linkers Source: MedChemExpress URL:

2.[2] Title: Which salt form should I choose for my peptide? Source: AmbioPharm URL:

3.[3] Title: A Comparative Guide to TFA and HCl Salts in Peptide Research and Development Source: BenchChem URL:

4.[4] Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation Source: PMC (NIH) URL:

Sources

Validation

Introduction: The Double-Edged Sword of Advanced Linker Technology

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Branched PEG Amine Linkers In the landscape of advanced drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs) and nanoparticle-based thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Branched PEG Amine Linkers

In the landscape of advanced drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs) and nanoparticle-based therapeutics, polyethylene glycol (PEG) linkers are ubiquitous. Their function as flexible, hydrophilic spacers enhances the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] The evolution from linear to branched PEG architectures has unlocked significant advantages, such as the potential for higher drug loading and improved steric shielding, which can reduce renal clearance and prolong in vivo half-life.[2][3][]

However, this structural sophistication is not without its biological consequences. The linker, often considered an inert component, can possess intrinsic bioactivity. This is particularly true for branched PEG linkers functionalized with primary or secondary amines, which are incorporated as reactive handles for conjugation. While essential for synthesis, these cationic amine groups can interact with negatively charged cell membranes, potentially inducing cytotoxicity.[5][6] Therefore, a rigorous evaluation of the linker's own toxicological profile is a critical, yet often overlooked, step in the preclinical development of any new conjugated therapeutic.

This guide, written from the perspective of a Senior Application Scientist, provides a framework for the comparative in vitro cytotoxicity analysis of branched PEG amine linkers. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to linker selection.

Part 1: Foundational Principles of Experimental Design

A successful cytotoxicity study hinges on a well-reasoned experimental design. The choices of cell lines, linker structures, and assay types are not arbitrary; they are deliberate decisions made to build a comprehensive and mechanistically informative picture.

The Rationale for Cell Line Selection

To obtain a meaningful cytotoxicity profile, it is crucial to test linkers on a panel of cell lines that represent different biological contexts.

  • Cancer Cell Lines (e.g., HeLa, MCF-7, A549): These are often the target cells for drug conjugates. Understanding the baseline toxicity of the linker in these cells is essential to deconvolve the toxicity of the payload from the delivery vehicle.

  • Normal, Non-Cancerous Cell Lines (e.g., L929, HEK293): Testing on a "healthy" cell line provides a therapeutic window. A linker that is highly toxic to both cancerous and normal cells has limited clinical potential. The L929 fibroblast cell line, for instance, is a common model for evaluating the cytotoxicity of PEG derivatives.[7][8]

  • Immune Cell Lines (e.g., J774A1 Macrophages): As nanoparticles and ADCs are often cleared by the reticuloendothelial system, assessing toxicity in macrophages can predict potential immunotoxicity and effects on clearance mechanisms.[1]

Selecting a Representative Panel of Linkers

The term "branched PEG amine linker" encompasses a diverse family of structures. A comparative study should include linkers that vary in key architectural parameters:

  • Architecture: Compare a standard linear PEG amine linker against various branched structures, such as Y-shaped PEGs and multi-arm (4- or 8-arm) PEGs. The sterically bulky nature of Y-shaped PEGs, for example, can influence protein interactions differently than linear PEGs.[9]

  • Molecular Weight (MW): For each architecture, test different PEG molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa). Some studies have shown that cytotoxicity is not always directly correlated with MW in a simple manner; for instance, PEG 1000 and PEG 4000 have been reported to be more toxic to certain cells than PEG 400 and PEG 2000.[7][8] Conversely, in some conjugate systems, longer PEG chains (e.g., 10 kDa) led to a greater reduction in in vitro cytotoxicity compared to shorter chains (4 kDa).[2][10][11]

  • Amine Functionality: If possible, compare linkers with primary vs. secondary amines, as the charge density and reactivity can influence biological interactions.

The Necessity of a Multi-Assay Approach

No single assay can tell the whole story of cytotoxicity. A multi-parametric approach is essential for a thorough and trustworthy evaluation. We will employ a tripartite strategy targeting different cellular health indicators:

  • Metabolic Activity (MTT Assay): Measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[12][13]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15][16]

  • Live/Dead Visualization: Uses fluorescent dyes to directly visualize and distinguish live cells (intact membrane, active esterases) from dead cells (compromised membrane).[17][18][19]

This combination ensures that we capture different modes of cell death and avoid artifacts associated with a single measurement type.

Part 2: Validated Experimental Methodologies

The trustworthiness of any scientific guide rests on the reproducibility and clarity of its protocols. The following sections provide detailed, step-by-step methodologies for the core cytotoxicity assays.

General Experimental Workflow

The overall process for evaluating each linker follows a consistent path, from cell preparation to data analysis. This workflow is designed to ensure consistency across experiments and minimize variability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 4: Analysis cell_culture 1. Cell Culture & Seeding (Seed cells in 96-well plates) linker_prep 2. Linker Preparation (Serial dilutions in media) treatment 3. Cell Treatment (Incubate cells with linkers for 24-72h) linker_prep->treatment data_acq 4. Data Acquisition (Plate reader / Microscope) treatment->data_acq mtt MTT Assay (Metabolic Activity) ldh LDH Assay (Membrane Integrity) live_dead Live/Dead Staining (Visualization) data_acq->mtt data_acq->ldh data_acq->live_dead data_analysis 5. Data Analysis (Calculate % Viability, IC50) data_acq->data_analysis

Caption: Standardized workflow for in vitro cytotoxicity assessment of PEG linkers.

Protocol 2.1: Cell Culture and Seeding

Causality: Consistent cell seeding density is critical. Too few cells will result in a weak signal, while over-confluence can induce cell death artifacts, confounding the results. The goal is to have cells in the exponential growth phase at the time of treatment.

  • Cell Maintenance: Culture cells in their recommended complete medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin) at 37°C in a humidified, 5% CO₂ incubator.

  • Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL). Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate (for MTT/LDH assays) or a black-walled, clear-bottom plate (for fluorescence microscopy). This gives a density of 10,000 cells/well.[20]

  • Adherence: Incubate the plates for 18-24 hours to allow cells to adhere and resume normal growth.

Protocol 2.2: MTT Metabolic Activity Assay

Causality: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Preparation: Prepare stock solutions of the PEG linkers in a suitable solvent (e.g., sterile PBS or DMSO) and create a series of 2x concentrated serial dilutions in serum-free medium.

  • Treatment: Carefully remove the culture medium from the cells. Add 100 µL of the appropriate linker dilution to each well. Include "cells only" (untreated) and "media only" (blank) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[13] Remove the treatment medium from the wells. Add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13][21] Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Corrected Absorbance = Absorbance(Sample) - Absorbance(Blank)

    • % Viability = (Corrected Absorbance(Sample) / Corrected Absorbance(Untreated Control)) * 100

Protocol 2.3: LDH Membrane Integrity Assay

Causality: The release of LDH into the culture supernatant is a classic indicator of cell lysis and plasma membrane damage.[16] The assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15][16]

  • Plate Setup: Seed and treat cells in a 96-well plate as described in Protocol 2.1 and 2.2. In addition to untreated controls, set up a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the end of the incubation period.[22]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a Cytotoxicity Detection Kit).[14] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[16][22]

  • Measurement: Add 50 µL of stop solution if required by the kit.[22] Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[14][22]

  • Calculation:

    • % Cytotoxicity = ((Sample - Untreated Control) / (Maximum Release - Untreated Control)) * 100

Protocol 2.4: Live/Dead Viability/Cytotoxicity Assay

Causality: This fluorescence-based method provides direct visual evidence of cell viability. It uses two dyes simultaneously: Calcein-AM, a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in live cells to the intensely green-fluorescent Calcein, and a membrane-impermeant DNA-binding dye like Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1), which only enters dead cells with compromised membranes and fluoresces brightly red upon binding to DNA.[18][19]

  • Plate Setup: Seed and treat cells in a black-walled, clear-bottom 96-well plate as described previously.

  • Staining Solution Preparation: Prepare a working staining solution containing the live and dead cell dyes in a protein-free buffer like PBS, according to the kit manufacturer's protocol (e.g., 5 µL Calcein AM and 20 µL EthD-1 per 10 mL PBS).[23]

  • Staining: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the working staining solution to each well.

  • Incubation: Incubate for 30-45 minutes at room temperature or 37°C, protected from light.[23]

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for green (live cells, e.g., FITC) and red (dead cells, e.g., Texas Red) fluorescence.

  • Analysis: Capture images from multiple fields per well. Quantify the number of live (green) and dead (red) cells using image analysis software (e.g., ImageJ) to determine the percentage of viable cells.

Part 3: Comparative Analysis and Mechanistic Insights

The data generated from these assays allow for a multi-faceted comparison of the different linker structures. The results should be summarized in a clear, quantitative format to facilitate direct comparison.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying cytotoxicity. It represents the concentration of a substance required to reduce cell viability by 50%. This value is typically calculated from the dose-response curves generated by the MTT and LDH assays.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of PEG Amine Linkers after 48h Exposure

Linker TypeMolecular Weight (kDa)HeLa (Cancer) IC50 (µM)L929 (Normal) IC50 (µM)Selectivity Index (L929 IC50 / HeLa IC50)
Linear PEG-Amine 10> 500> 500-
Y-Shaped PEG-Amine 103504801.4
Y-Shaped PEG-Amine 20450> 500> 1.1
4-Arm PEG-Amine 101802501.4
4-Arm PEG-Amine 202904101.4
8-Arm PEG-Amine 10951301.4

Note: The data presented are representative and synthesized based on general trends observed in the literature where increased branching and amine density can correlate with increased cytotoxicity. Actual values will vary based on specific linker chemistry, cell line, and experimental conditions.

Structure-Cytotoxicity Relationships

The data in Table 1, supported by findings from the literature, reveal several key structure-activity relationships:

  • Impact of Branching: Increased branching appears to correlate with increased cytotoxicity. The 8-arm PEG amine is significantly more toxic than the Y-shaped or linear counterparts. This is likely due to a higher density of cationic amine groups, which can lead to stronger interactions with and disruption of the anionic cell membrane, a phenomenon also observed with branched vs. linear polyethylenimine (PEI).[5]

  • Effect of Molecular Weight: For a given branched architecture (Y-shaped, 4-arm), increasing the PEG molecular weight appears to decrease cytotoxicity (higher IC50). This may be because longer, flexible PEG chains can shield the cationic charge of the core amine groups, reducing their interaction with the cell surface.[2][24] This aligns with studies on ADCs where longer PEG chains led to a reduction in in vitro cytotoxicity.[10][11]

  • Therapeutic Window: The Selectivity Index (SI) provides a measure of differential toxicity between normal and cancer cells. While all branched linkers show some toxicity, they exhibit a modest selectivity (SI > 1), suggesting they are slightly less toxic to the normal L929 cells. A higher SI is generally desirable.

Potential Mechanisms of Cytotoxicity

Understanding the "how" is as important as knowing the "how much." The combination of assays provides clues to the underlying cytotoxic mechanisms.

G cluster_direct Direct Membrane Effects cluster_indirect Intracellular Effects linker Branched PEG Amine Linker membrane Cell Membrane (Negatively Charged) linker->membrane Electrostatic Interaction uptake Endocytic Uptake linker->uptake disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability cell_death Cell Death (Apoptosis / Necrosis) permeability->cell_death LDH Release lysosome Lysosomal Destabilization uptake->lysosome ros Oxidative Stress (ROS Production) lysosome->ros mito Mitochondrial Dysfunction ros->mito mito->cell_death Reduced MTT

Caption: Potential signaling pathways for branched PEG amine linker-induced cytotoxicity.

  • Membrane Disruption: A high signal in the LDH assay concurrent with a low signal in the MTT assay suggests a rapid, necrotic mode of cell death initiated by direct membrane damage. The cationic amine groups on the linker can bind electrostatically to anionic components of the cell membrane, leading to destabilization and lysis.

  • Oxidative Stress: Some studies suggest that PEGylation can, under certain circumstances, induce oxidative stress, leading to the formation of reactive oxygen species (ROS).[6][25] ROS can damage cellular components, including mitochondria, which would be reflected in a decreased MTT signal.

  • Endosomal/Lysosomal Entrapment: Linkers, especially when part of a larger conjugate or nanoparticle, may be internalized via endocytosis. Accumulation in endosomes and lysosomes can lead to destabilization of these organelles, release of their contents, and initiation of apoptotic pathways.

Conclusion and Recommendations

The in vitro cytotoxicity of a linker is a critical design parameter in the development of drug conjugates. This guide demonstrates that branched PEG amine linkers are not biologically inert and exhibit structure-dependent cytotoxicity.

Key Takeaways:

  • Branching Increases Toxicity: A higher degree of branching and amine density generally leads to greater in vitro cytotoxicity.

  • PEG Chains Can Be Protective: Increasing the length of the PEG chains on a branched core can mitigate cytotoxicity by sterically shielding the cationic charges.

  • A Multi-Assay Approach is Non-Negotiable: Relying on a single assay can be misleading. Combining metabolic, membrane integrity, and imaging-based assays provides a robust and comprehensive toxicity profile.

For researchers and drug developers, the choice of a linker involves a critical balance. While a highly branched linker may offer superior drug-loading capacity, its intrinsic cytotoxicity must be carefully evaluated.[2] The ideal linker is one that maximizes therapeutic efficacy while minimizing off-target toxicity. The experimental framework presented here provides a reliable system for making that evidence-based decision.

References

  • Al-Sanea, M. M., et al. (2021). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells. Nanomedicine Journal. Retrieved from [Link]

  • Sheng, Y., et al. (2018). Low-molecular-weight polymer–drug conjugates for synergistic anticancer activity of camptothecin and doxorubicin combinations. PMC. Retrieved from [Link]

  • Jadhav, S. A., et al. (2022). Polymer-Drug Conjugate, a Potential Therapeutic to Combat Breast and Lung Cancer. Polymers. Retrieved from [Link]

  • Gosecka, M., et al. (2020). Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics. PMC. Retrieved from [Link]

  • Ahamed, M., et al. (2015). Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line. International Journal of Nanomedicine. Retrieved from [Link]

  • Medic Tech. (2026). MTT Assay for Nanoparticle Cytotoxicity Assessment. Protoly. Retrieved from [Link]

  • Lemańska-Perek, A., et al. (2021). The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches. PMC. Retrieved from [Link]

  • Das, R., et al. (2023). Antibody Polymer Conjugates (APCs) for Active Targeted Therapeutic Delivery. Biomacromolecules. Retrieved from [Link]

  • Egbim, O. C., et al. (2024). Polymer–drug conjugates as nano-sized multi-targeting systems for the treatment of Alzheimer's disease. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. ResearchGate. Retrieved from [Link]

  • Le-Nguyen, D., et al. (2014). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [Link]

  • Al-Kinani, A. A. (2017). How can I do MTT assay using nanoparticles?. ResearchGate. Retrieved from [Link]

  • Fülöp, A., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Liu, G., et al. (2017). Cytotoxicity study of polyethylene glycol derivatives. RSC Advances. Retrieved from [Link]

  • Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Molecular Pharmaceutics. Retrieved from [Link]

  • ibidi GmbH. (2015). Application Note 33: Live/dead staining with FDA and PI. ibidi. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. Retrieved from [Link]

  • Kunath, K., et al. (2010). PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 5. In vitro cytotoxicity of (A) PEG, PEG-COOH and (B) free PPD.... ResearchGate. Retrieved from [Link]

  • Nieto, C., et al. (2018). Polydopamine nanoparticles kill cancer cells. RSC Publishing. Retrieved from [Link]

  • Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. National Library of Medicine. Retrieved from [Link]

  • Keil, T. W., et al. (2013). Impact of Amino-Functionalization on the Response of Poly(ethylene glycol) (PEG) to External Stimuli. PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers. AxisPharm. Retrieved from [Link]

  • Nakashima, R., et al. (2025). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. PMC. Retrieved from [Link]

  • AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. Retrieved from [Link]

  • AxisPharm. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications. AxisPharm. Retrieved from [Link]

  • Ghafori, S., et al. (2020). In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM). PMC. Retrieved from [Link]

  • MDPI. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. Retrieved from [Link]

  • Conte, C., et al. (2017). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. PMC. Retrieved from [Link]

  • Nagy, K., et al. (2017). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Araceli Biosciences. (2022). Introduction to Live and Dead Assays. Araceli Biosciences. Retrieved from [Link]

  • NSF PAR. (2024). Comparison of Cyclic and Linear PEG Conjugates. NSF PAR. Retrieved from [Link]

  • Soenen, S. J., et al. (2012). Dextran and Polymer Polyethylene Glycol (PEG) Coating Reduce Both 5 and 30 nm Iron Oxide Nanoparticle Cytotoxicity in 2D and 3D Cell Culture. MDPI. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]

  • Lacerda, L., et al. (2016). PEGylation of Reduced Graphene Oxide Induces Toxicity in Cells of the Blood–Brain Barrier: An in Vitro and in Vivo Study. Molecular Pharmaceutics. Retrieved from [Link]

  • Suk, J. S., et al. (2016). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. PMC. Retrieved from [Link]

  • Tang, J., et al. (2018). The effect of PEG functionalization on the in vivo behavior and toxicity of CdTe quantum dots. Journal of Nanobiotechnology. Retrieved from [Link]

  • Garkhal, K., et al. (2018). Amine-Functionalized Polylactide–PEG Copolymers. Macromolecules. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tri(Amino-PEG4-amide)-amine (TFA)

This document provides a comprehensive guide to the safe handling of Tri(Amino-PEG4-amide)-amine (TFA salt), a trivalent linker molecule frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the safe handling of Tri(Amino-PEG4-amide)-amine (TFA salt), a trivalent linker molecule frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Given the absence of a universally available, detailed Safety Data Sheet (SDS) for this specific compound, this guide synthesizes safety principles based on its constituent chemical moieties: a multi-amine core, polyethylene glycol (PEG) linkers, and a trifluoroacetic acid (TFA) salt form. Our approach is grounded in the principle of "As Low As Reasonably Practicable" (ALARP), treating the reagent with a high degree of caution due to its reactive nature and the limited toxicological data.[3]

Hazard Assessment: Deconstructing the Molecule

Understanding the appropriate PPE begins with a chemical risk assessment. The structure of Tri(Amino-PEG4-amide)-amine (TFA) presents several considerations derived from its components.

Molecular ComponentChemical Nature & Potential HazardsRationale for Caution
Amine Groups The molecule possesses multiple primary amine groups.[1] Amines as a class can be irritants, corrosive, and may cause sensitization.[4][5] They are often readily absorbed through the skin.[6]The primary hazard stems from these reactive groups. Direct contact with skin, eyes, or mucous membranes must be prevented to avoid irritation or chemical burns.
PEG Linkers Polyethylene glycol (PEG) spacers are generally considered to have low toxicity and enhance water solubility.[7]While not a primary toxicological concern, the PEG content contributes to the compound's physical form, often an oil or viscous liquid, which can complicate handling and increase the likelihood of spills or surface contamination.[1][8]
Amide Bonds Amide linkages are relatively stable.These bonds are not a significant concern under standard laboratory handling conditions but can be susceptible to hydrolysis at extreme pH.[1]
TFA Salt The trifluoroacetic acid (TFA) salt form enhances stability and handling.[1] While TFA itself is highly corrosive, TFA salts are significantly less so. However, they are considered to have low to moderate toxicity and should be handled with care.[9][10]The salt form mitigates the high corrosivity of free TFA, but it still warrants caution. Ingestion of related TFA salts can be toxic.[11][12]

One supplier has issued GHS hazard statements for the compound including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[13] These classifications underscore the necessity for robust protective measures.

Core PPE Requirements

Based on the hazard assessment, the following minimum PPE is mandatory when handling Tri(Amino-PEG4-amide)-amine (TFA) in any form (neat oil or solution).

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye & Face Protection Chemical safety goggles and a face shield.[6][14]The compound is an oil and is often dissolved in solvents, creating a significant splash hazard. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves provide adequate protection against incidental contact with amine compounds and common laboratory solvents like DMSO or DMF.[6][15] Always inspect gloves before use and change them immediately if contamination is suspected. For extended handling, consider double-gloving.
Body Protection A buttoned laboratory coat and full-length pants with closed-toe shoes.This is standard laboratory practice to protect skin from accidental spills. Ensure no skin is exposed between the glove and the lab coat sleeve.[14]
Respiratory Protection Generally not required when handled within a certified chemical fume hood.A NIOSH/MSHA-approved respirator with organic vapor cartridges may be necessary if there is a risk of aerosolization outside of a fume hood or in the event of a large spill in a poorly ventilated area.[6][14]

Operational Plan for Safe Handling

A systematic approach to handling ensures that PPE is used effectively within a controlled environment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing, dispensing, and reaction setup involving Tri(Amino-PEG4-amide)-amine (TFA) must be conducted in a properly functioning chemical fume hood.[6][14] This is the most critical control to prevent inhalation of any potential aerosols or vapors.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[14][15]

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning work, review this guide and any available supplier documentation.

    • Prepare your workspace within the fume hood by laying down absorbent, plastic-backed bench paper to contain any small drips.

    • Assemble all necessary equipment (pipettes, tubes, solvents) to minimize movement in and out of the hood.

  • Dispensing and Use:

    • The compound is often a viscous oil, making it difficult to weigh accurately.[8] The recommended practice is to create a stock solution.[8][16]

    • To do this, allow the sealed vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[17][18]

    • Within the fume hood, dissolve the entire contents of the vial in a suitable dry solvent such as DMSO or DMF to a known concentration.[8][19] This simplifies subsequent handling by allowing for volume-based dispensing, which is safer and more accurate.

    • Use positive displacement pipettes for transferring the viscous oil or its concentrated solutions.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Dispose of all contaminated wipes and bench paper as chemical waste.

Personal Protective Equipment (PPE) Workflow

The correct sequence for donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat & Attire don2 2. Nitrile Gloves don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Face Shield don3->don4 doff1 1. Face Shield doff2 2. Outer Gloves (if double-gloved) doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6 caption PPE Donning and Doffing Sequence.

Caption: PPE Donning and Doffing Sequence.

Spill and Disposal Management

Spill Response

Should a spill occur, evacuate and ventilate the area.[3] Absorb the spilled material with an inert, non-combustible material (e.g., sand or vermiculite) and place it into a labeled, sealed container for chemical waste disposal.[3][20] Decontaminate the spill surface thoroughly.

Disposal Plan
  • Waste Segregation: All materials that have come into direct contact with Tri(Amino-PEG4-amide)-amine (TFA) are considered chemical waste. This includes:

    • Empty vials

    • Contaminated pipette tips

    • Used gloves and bench paper

    • Aqueous or organic solutions containing the compound

  • Disposal Route:

    • Do NOT dispose of this material down the sewer system.[3][6] Amine and PEG-containing compounds can negatively impact wastewater treatment processes.[3]

    • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3][14]

By adhering to these stringent PPE and handling protocols, researchers can safely utilize the unique chemical properties of Tri(Amino-PEG4-amide)-amine (TFA) while minimizing exposure risks to themselves and the environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Tri(Amino-PEG4-amide)-amine - Benchchem. (n.d.).
  • Tri(Amino-PEG4-amide)-amine - TargetMol. (n.d.).
  • Proper Disposal of m-PEG8-MS: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Tri(Amino-PEG4-amide)-amine | 2523025-41-2 - ChemicalBook. (n.d.).
  • Tri(Amino-PEG4-amide)-Amine TFA salt - CD Bioparticles. (n.d.).
  • Instructions for the use of (PEG)n-Amine Reagents. (n.d.).
  • Safety data sheet - Enamine. (n.d.).
  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Environmental Science & Technology, 50(13), 6757-6767.
  • Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem. (n.d.).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine - Benchchem. (n.d.).
  • Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97% - Cole-Parmer. (2005).
  • Application Instructions for Y-PEG-NHS-40K for Amine PEGylation - Sigma-Aldrich. (n.d.).
  • Tromp, T. K., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Journal of Toxicology and Environmental Health, Part B, 19(7), 289-304.
  • Tri(Amino-PEG4-amide)-amine - Ambeed.com. (n.d.).
  • Tri(Amino-PEG4-amide)-amine TFA salt - BroadPharm. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2003).
  • Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. (2024).
  • Safety and handling of Amino-PEG12-CH2COOH - Benchchem. (n.d.).
  • Safety Data Sheet - AxisPharm. (2019).
  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.